molecular formula C7H5F3N2O2 B1441989 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine CAS No. 944317-53-7

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B1441989
CAS No.: 944317-53-7
M. Wt: 206.12 g/mol
InChI Key: YAVOZQHDJFJNPM-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVOZQHDJFJNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696822
Record name 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944317-53-7
Record name 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. When coupled with the versatile pyridine scaffold, a key heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a class of molecules with immense potential for the development of novel therapeutics and crop protection agents.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of a specific, yet important, member of this class: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine . This compound, with its unique substitution pattern, serves as a valuable building block and a subject of interest for researchers exploring the chemical space of fluorinated heterocycles.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and provide predicted values based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 944317-53-7[1]
Molecular Formula C₇H₅F₃N₂O₂[1]
Molecular Weight 206.12 g/mol [1]
Appearance LiquidSupplier Data
Boiling Point Not available (Predicted for analog: 273.2±40.0 °C)Predicted for 4-Methoxy analog[2]
Melting Point Not applicable (Liquid at room temperature)Inferred
Density Not available (Predicted for analog: 1.461±0.06 g/cm³)Predicted for 4-Methoxy analog[2]
Solubility Expected to be soluble in common organic solvents.Inferred from structure
LogP Not available (Predicted for analog: 1.6)Predicted for 4-Methoxy analog[3]

Synthesis and Reactivity: A Proposed Synthetic Pathway

Diagram 1: Proposed Synthesis of this compound

Synthesis_of_this compound start 4-Methyl-2-(trifluoromethyl)pyridine intermediate This compound start->intermediate HNO₃ / H₂SO₄

Caption: Proposed nitration of 4-methyl-2-(trifluoromethyl)pyridine.

Experimental Protocol: Nitration of 4-Methyl-2-(trifluoromethyl)pyridine

This protocol is a generalized procedure based on the nitration of similar pyridine derivatives and should be optimized for the specific substrate.

Materials:

  • 4-Methyl-2-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add 4-methyl-2-(trifluoromethyl)pyridine to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Nitrating Mixture Addition: In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure the regioselectivity of the nitration.

  • Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Work-up: The quenching of the reaction with ice and subsequent neutralization are necessary to stop the reaction and remove the strong acids. Extraction with an organic solvent allows for the isolation of the desired product from the aqueous mixture.

Spectral Characterization: Predicted NMR and Mass Spectra

While experimental spectra are not available, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrum, based on the structure of this compound.

Diagram 2: Key NMR and MS Characteristics

Spectral_Characterization H_NMR ¹H NMR: - Singlet for methyl protons (~2.5 ppm) - Two singlets for aromatic protons C_NMR ¹³C NMR: - Quartet for CF₃ carbon - Signals for pyridine ring carbons - Signal for methyl carbon F_NMR ¹⁹F NMR: - Singlet for CF₃ group MS Mass Spec (EI): - Molecular ion peak (M⁺) at m/z 206 - Fragmentation pattern showing loss of NO₂ and CF₃

Caption: Predicted spectral features of the target compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) is not publicly available, the following guidelines are based on the known hazards of related nitropyridine and trifluoromethylpyridine compounds.[6][7]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from strong oxidizing agents and strong acids.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable, albeit not extensively studied, building block for the synthesis of more complex molecules. Its unique combination of a trifluoromethyl group, a nitro group, and a methyl-substituted pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore the potential of this intriguing fluorinated heterocycle.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and agrochemical research. The document emphasizes two primary retrosynthetic strategies, offering detailed experimental insights, mechanistic considerations, and a comparative analysis of precursor selection. The core of this guide is built upon established, field-proven methodologies, ensuring scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold

The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in pharmaceuticals and agrochemicals, when substituted with a trifluoromethyl group, often exhibits enhanced biological activity. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, making its efficient synthesis a topic of considerable interest. This guide will explore the primary synthetic routes to this valuable compound, with a focus on precursor availability and reaction efficiency.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of this compound reveals two principal strategies for its construction. These strategies diverge in the sequence of introducing the key functional groups: the trifluoromethyl group and the nitro group.

G cluster_0 Strategy 1: Late-Stage Trifluoromethylation cluster_1 Strategy 2: Late-Stage Nitration Target This compound S1_Intermediate 2-Chloro-4-methyl-5-nitropyridine Target->S1_Intermediate Trifluoromethylation S2_Intermediate 4-Methyl-2-(trifluoromethyl)pyridine Target->S2_Intermediate Nitration S1_Precursor 2-Amino-4-methylpyridine S1_Intermediate->S1_Precursor Nitration, Hydrolysis, Chlorination S2_Precursor Picoline derivative S2_Intermediate->S2_Precursor Trifluoromethylation G Start 2-Amino-4-methylpyridine Nitration Nitration (H2SO4, HNO3) Start->Nitration Intermediate1 2-Amino-4-methyl-5-nitropyridine Nitration->Intermediate1 Hydrolysis Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Intermediate1->Hydrolysis Intermediate2 2-Hydroxy-4-methyl-5-nitropyridine Hydrolysis->Intermediate2 Chlorination Chlorination (POCl3 or SOCl2) Intermediate2->Chlorination Intermediate3 2-Chloro-4-methyl-5-nitropyridine Chlorination->Intermediate3 Trifluoromethylation Copper-Catalyzed Trifluoromethylation Intermediate3->Trifluoromethylation FinalProduct This compound Trifluoromethylation->FinalProduct

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. In the absence of experimentally published spectra for this specific compound, this guide leverages predictive methodologies, supported by extensive analysis of structurally analogous compounds, to offer a robust interpretation of its expected NMR data. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of complex substituted pyridines. The guide details the underlying principles of NMR, predicted spectral data, a thorough explanation of substituent effects on chemical shifts, standardized experimental protocols for data acquisition, and visual workflows to facilitate understanding.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound is a compelling example of a polysubstituted pyridine, incorporating a methyl group, a nitro group, and a trifluoromethyl group. Each of these substituents imparts distinct electronic and steric effects, which collectively influence the molecule's overall characteristics and are reflected in its NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. This guide will focus on ¹H and ¹³C NMR, the two most common nuclei studied in organic chemistry.[1]

Predicted ¹H and ¹³C NMR Spectral Data

As of the writing of this guide, the experimental ¹H and ¹³C NMR data for this compound has not been reported in the peer-reviewed literature. Therefore, the following spectral data is predicted based on computational models and analysis of substituent effects derived from analogous compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-38.0 - 8.2Singlet (s)1H
H-68.8 - 9.0Singlet (s)1H
CH₃ (at C-4)2.6 - 2.8Singlet (s)3H
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group.

Carbon (Position) Predicted Chemical Shift (δ, ppm) Multiplicity (Proton-coupled)
C-2148 - 152Quartet (q)
C-3120 - 124Doublet (d)
C-4138 - 142Singlet (s)
C-5145 - 149Singlet (s)
C-6150 - 154Doublet (d)
CH₃ (at C-4)18 - 22Quartet (q)
CF₃120 - 124Quartet (q)

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are a composite of the individual effects of the methyl, nitro, and trifluoromethyl substituents on the pyridine ring.

  • ¹H NMR Chemical Shift Rationale:

    • Ring Protons (H-3 and H-6): The pyridine ring protons are generally deshielded and appear at higher chemical shifts compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The powerful electron-withdrawing effects of the nitro group at C-5 and the trifluoromethyl group at C-2 will further deshield the adjacent protons. H-6 is expected to be the most downfield proton due to its proximity to the ring nitrogen and the ortho-nitro group. H-3 is deshielded by the adjacent trifluoromethyl group.

    • Methyl Protons (CH₃): The methyl group attached to the pyridine ring typically resonates in the range of 2.3-2.8 ppm. Its position is slightly influenced by the other substituents on the ring.

  • ¹³C NMR Chemical Shift Rationale:

    • Ring Carbons: The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. C-2 and C-6 are the most deshielded due to their proximity to the electronegative nitrogen atom. The trifluoromethyl group at C-2 will cause a significant downfield shift for this carbon and will also introduce a characteristic quartet splitting pattern due to ¹JCF coupling. The nitro group at C-5 will also deshield this carbon. The carbon bearing the methyl group (C-4) will be influenced by the alkyl substituent.

    • Methyl Carbon (CH₃): The methyl carbon is expected to appear in the upfield region of the spectrum, typical for sp³-hybridized carbons.

    • Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically in the range of 120-125 ppm.[2]

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4][5][6][7]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[8][9][10][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[12][13][14]

¹H NMR Acquisition Parameters:

Parameter Recommended Value
Pulse ProgramStandard single-pulse (e.g., zg30)
Spectral Width~12 ppm
Acquisition Time2-4 s
Relaxation Delay1-5 s
Number of Scans8-16

¹³C NMR Acquisition Parameters:

Parameter Recommended Value
Pulse ProgramProton-decoupled single-pulse
Spectral Width~220 ppm
Acquisition Time1-2 s
Relaxation Delay2-5 s
Number of Scans1024-4096

Visualization of Experimental Workflow

The logical flow of the NMR analysis process can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Assign Signals reference->assign interpret Interpret Data assign->interpret structure Elucidate Structure interpret->structure

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

The Role of ¹⁹F NMR

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy would be a highly valuable complementary technique for the characterization of this molecule.[15][16] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR. A proton-decoupled ¹⁹F NMR spectrum would show a single singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would provide further confirmation of the electronic environment of the trifluoromethyl group.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the individual and collective electronic effects of the methyl, nitro, and trifluoromethyl substituents, a scientifically sound interpretation of the expected NMR data has been presented. The outlined experimental protocols offer a standardized approach for acquiring high-quality spectra. This guide serves as a valuable resource for researchers working with complex substituted pyridines, aiding in their structural characterization and furthering their application in medicinal chemistry and drug development.

References

mass spectrometry analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Identity

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique structure, incorporating a nitro group—a potent electron-withdrawing moiety—and a trifluoromethyl group, imparts distinct chemical properties that are crucial for its application but also present challenges for analytical characterization.[2] Mass spectrometry stands as a cornerstone technique for the unambiguous identification, structural elucidation, and quantification of such novel compounds. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, moving beyond procedural steps to explain the underlying scientific principles and rationale that govern experimental design.

Compound Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is paramount for method development in mass spectrometry.

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O₂[3]
Molecular Weight 206.12 g/mol [3]
Purity Typically >98%[3]
Appearance Liquid[3]
InChI Key YAVOZQHDJFJNPM-UHFFFAOYSA-N[3]

These properties suggest that the compound is a small molecule, suitable for a range of ionization techniques. Its volatility will influence the choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Strategic Selection of Ionization Techniques: A Causal Analysis

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature of the resulting mass spectrum and the structural information that can be gleaned.[4][5] The ionization process involves converting neutral analyte molecules into charged ions for analysis.[4]

Hard Ionization vs. Soft Ionization: A Deliberate Choice
  • Hard Ionization (Electron Ionization - EI): This technique employs a high-energy electron beam to ionize molecules, leading to extensive fragmentation.[4][6] While this can sometimes make it difficult to determine the molecular weight, the resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," invaluable for structural elucidation.[7] EI is typically coupled with GC, suitable for volatile and thermally stable compounds.[8]

  • Soft Ionization (Electrospray Ionization - ESI and Chemical Ionization - CI): These methods impart less energy to the analyte molecule, resulting in minimal fragmentation and typically preserving the molecular ion.[5][9] ESI is particularly well-suited for polar compounds and is a cornerstone of LC-MS.[4][6] CI is a softer gas-phase ionization technique than EI and often produces a strong protonated molecule peak, [M+H]⁺.[4][5]

For a comprehensive analysis of this compound, both hard and soft ionization techniques should be employed to gain complementary information.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of this compound in the mass spectrometer is not random; it is governed by the chemical stability of the resulting ions and the nature of its functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), we anticipate a complex fragmentation pattern. The initial event is the formation of the molecular ion [M]•+ at m/z 206.

Key Predicted Fragmentation Pathways:

  • Loss of Nitro Group: Nitroaromatic compounds characteristically lose NO₂ (46 u) and NO (30 u).[7][10]

    • [M - NO₂]⁺: m/z 160

    • [M - NO]⁺: m/z 176

  • Loss of Trifluoromethyl Group: The C-C bond adjacent to the pyridine ring can cleave, leading to the loss of the CF₃ radical (69 u).

    • [M - CF₃]⁺: m/z 137

  • Cleavage of the Pyridine Ring: Aromatic systems can undergo ring cleavage, although this often results in lower abundance ions.

  • Combined Losses: Sequential losses of these functional groups will also be observed. For instance, the loss of both NO₂ and CF₃ would result in a fragment at m/z 91.

Diagram: Predicted EI Fragmentation Workflow

EI_Fragmentation M [M]•+ m/z 206 F1 [M - NO₂]⁺ m/z 160 M->F1 - NO₂ F2 [M - NO]⁺ m/z 176 M->F2 - NO F3 [M - CF₃]⁺ m/z 137 M->F3 - CF₃ F4 [M - NO₂ - CF₃]⁺ m/z 91 F1->F4 - CF₃

Caption: Predicted Electron Ionization Fragmentation Pathways.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In ESI, the compound will likely be observed as the protonated molecule, [M+H]⁺, at m/z 207 in positive ion mode. Tandem mass spectrometry (MS/MS) is then essential to induce and analyze fragmentation.[11][12] In an MS/MS experiment, the precursor ion (m/z 207) is selected and subjected to collision-induced dissociation (CID).

Key Predicted MS/MS Fragmentation Pathways:

  • Loss of Neutral Molecules: The fragmentation of the protonated molecule will be dominated by the loss of stable neutral molecules.

    • Loss of H₂O (18 u) from the nitro group is possible.

    • Loss of HNO₂ (47 u).

  • Loss of CF₃H: Loss of trifluoromethane (70 u) could also be a potential fragmentation pathway.

Diagram: ESI-MS/MS Workflow

ESI_MSMS_Workflow cluster_source Ion Source (ESI) cluster_ms1 MS1 cluster_collision Collision Cell cluster_ms2 MS2 Sample Analyte in Solution Ionization Formation of [M+H]⁺ (m/z 207) Sample->Ionization Isolation Precursor Ion Selection (m/z 207) Ionization->Isolation CID Collision-Induced Dissociation Isolation->CID Detection Fragment Ion Analysis CID->Detection

Caption: Electrospray Ionization Tandem Mass Spectrometry Workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, providing a robust starting point for the analysis of this compound.

Protocol 1: GC-MS Analysis for Structural Elucidation

This protocol is optimized for obtaining a detailed fragmentation pattern for structural confirmation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.[8]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[13]

    • Mass Range: Scan from m/z 40 to 300.[8]

    • Solvent Delay: 3 minutes.

Protocol 2: LC-MS/MS Analysis for Sensitive Quantification

This protocol is designed for high-sensitivity detection and quantification, particularly in complex matrices like biological fluids.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) in the initial mobile phase composition.

  • Instrumentation:

    • HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

    • HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Optimized for the specific instrument.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion: m/z 207 ([M+H]⁺).

      • Product Ions: Monitor at least two product ions for confident identification and quantification. The exact m/z values for the product ions should be determined by infusing a standard solution and performing a product ion scan.

Applications in Drug Development

The robust and validated mass spectrometry methods described herein are critical for several stages of the drug development pipeline:

  • Metabolite Identification: LC-MS/MS is the gold standard for identifying and quantifying metabolites in in vitro and in vivo studies.

  • Pharmacokinetic Studies: Accurate quantification of the parent compound and its metabolites in biological matrices is essential for determining pharmacokinetic parameters.

  • Purity and Stability Testing: Both GC-MS and LC-MS can be used to assess the purity of synthesized batches and monitor for degradation products in stability studies.

Conclusion

The mass spectrometric analysis of this compound requires a multi-faceted approach. By leveraging both hard and soft ionization techniques, and by understanding the fundamental principles of fragmentation for nitroaromatic and trifluoromethyl-containing compounds, researchers can develop robust and reliable analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for the confident characterization and quantification of this and structurally related molecules, ultimately accelerating research and development efforts.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. It provides a foundational understanding of the principles, experimental protocols, and detailed spectral interpretation for this specific molecule.

Introduction: The Molecule and the Method

This compound is a substituted pyridine derivative featuring several key functional groups that define its chemical character: a pyridine ring, a methyl group (-CH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The synthesis and application of such trifluoromethylpyridines are of significant interest in the development of agrochemicals and pharmaceuticals.[1]

FT-IR spectroscopy is an indispensable analytical technique for elucidating molecular structures. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the functional groups present. This guide will detail the expected FT-IR fingerprint of this compound and the scientific reasoning behind the interpretation.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, reproducible FT-IR spectrum is paramount for accurate analysis. As this compound is expected to be a solid at room temperature, the Potassium Bromide (KBr) disk method is a standard and reliable technique.

Step-by-Step Methodology: KBr Disk Preparation and Analysis
  • Sample and KBr Preparation:

    • Rationale: To minimize scattering of infrared radiation and avoid spurious water peaks, both the sample and KBr must be completely dry.

    • Protocol: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100. Mix thoroughly by continuing to grind for several minutes until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Rationale: A transparent or translucent pellet ensures that the IR beam can pass through the sample with minimal scattering, leading to a flat baseline and well-defined absorption peaks.

    • Protocol: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent disk.

  • Instrument Setup and Background Scan:

    • Rationale: A background scan of the empty sample compartment is crucial to account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

    • Protocol: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Ensure the instrument is purged with dry air or nitrogen. Perform a background scan before introducing the sample.

  • Sample Spectrum Acquisition:

    • Rationale: Signal-to-noise ratio is improved by co-adding multiple scans.

    • Protocol: Place the KBr pellet containing the sample into the spectrometer's sample holder. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a high-quality spectrum.

  • Data Processing:

    • Rationale: Post-acquisition processing ensures the data is presented in a clear and interpretable format.

    • Protocol: The acquired interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform. If necessary, perform a baseline correction to flatten the spectrum.

Experimental Workflow Diagram

G Figure 1: FT-IR Experimental Workflow (KBr Method) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Grind Sample (1-2 mg) B Add & Mix KBr (100-200 mg) A->B C Form Pellet under Pressure B->C D Perform Background Scan C->D Place Pellet in Spectrometer E Acquire Sample Spectrum (4000-400 cm⁻¹, 16-32 scans) D->E F Fourier Transform E->F G Baseline Correction F->G H Peak Identification & Assignment G->H

Caption: Figure 1: A flowchart illustrating the key stages of FT-IR data acquisition for a solid sample using the KBr pellet technique.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound can be logically dissected by assigning absorption bands to the vibrational modes of its constituent functional groups. The following sections detail the expected peak locations and the rationale for their assignment.

The Pyridine Ring and Aromatic C-H Vibrations

The pyridine ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch: These vibrations typically occur above 3000 cm⁻¹.[2][3] Expect weak to medium intensity bands in the 3100-3000 cm⁻¹ region.

  • Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp bands of variable intensity.[2] Key absorptions are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[3] The substitution pattern and the electronic effects of the nitro and trifluoromethyl groups will influence the exact positions and intensities of these bands.

  • C-H Out-of-Plane Bending ("oop"): These strong absorptions in the fingerprint region (900-675 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic ring.[3]

The Nitro Group (-NO₂) Vibrations

The nitro group is a very strong infrared absorber due to the large dipole moment of the N-O bonds. Its presence is typically confirmed by two distinct and intense bands.

  • Asymmetric N-O Stretch: For aromatic nitro compounds, this strong absorption is found in the 1550-1475 cm⁻¹ range.[4][5]

  • Symmetric N-O Stretch: A second strong band, corresponding to the symmetric stretching mode, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[4][5]

The Trifluoromethyl Group (-CF₃) Vibrations

The C-F bonds are highly polar, and the trifluoromethyl group gives rise to very intense absorption bands.

  • C-F Stretching: The C-F stretching modes of a CF₃ group are expected to produce very strong and characteristic absorptions in the 1350-1120 cm⁻¹ region. Often, multiple strong bands appear in this range due to symmetric and asymmetric stretching.

The Methyl Group (-CH₃) Vibrations

The methyl group attached to the pyridine ring will also show characteristic C-H vibrations.

  • C-H Stretching: Asymmetric and symmetric C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, typically just below the aromatic C-H stretches.[3]

  • C-H Bending: The asymmetric bending (scissoring) mode usually appears around 1470-1450 cm⁻¹, while the symmetric (umbrella) mode is found near 1370-1350 cm⁻¹.[3][6] These may overlap with other strong absorptions.

Data Summary and Visualization

The expected FT-IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000Weak-MediumC-H StretchAromatic (Pyridine)
3000 - 2850Weak-MediumC-H Asymmetric & Symmetric StretchMethyl (-CH₃)
1600 - 1585MediumC=C and C=N Ring StretchPyridine Ring
1550 - 1475StrongN-O Asymmetric StretchNitro (-NO₂)[4][5]
1500 - 1400MediumC=C and C=N Ring StretchPyridine Ring
1470 - 1450MediumC-H Asymmetric Bend (Scissoring)Methyl (-CH₃)[3]
1370 - 1350MediumC-H Symmetric Bend (Umbrella)Methyl (-CH₃)[3]
1360 - 1290StrongN-O Symmetric StretchNitro (-NO₂)[4][5]
1350 - 1120Very StrongC-F Asymmetric & Symmetric StretchTrifluoromethyl (-CF₃)
900 - 675StrongC-H Out-of-Plane BendAromatic (Pyridine)

Structure-Spectra Correlation Diagram

G Figure 2: Structure-to-Spectrum Correlation cluster_mol This compound cluster_spec Expected FT-IR Absorption Regions (cm⁻¹) mol Molecule Structure A Aromatic C-H 3100-3000 mol->A -Py-H B Methyl C-H 3000-2850 mol->B -CH3 C Nitro (Asym) 1550-1475 mol->C -NO2 D Pyridine Ring 1600-1400 mol->D Py-Ring E Nitro (Sym) 1360-1290 mol->E -NO2 F CF3 Stretch 1350-1120 mol->F -CF3 G Fingerprint < 1400 mol->G Overall

References

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a robust predictive overview of its synthesis, characterization, and key structural features.

Introduction: The Significance of Trifluoromethylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity and electronic distribution of the pyridine ring.[2] The further incorporation of a nitro (-NO2) group, another potent electron-withdrawing moiety, and a methyl (-CH3) group, an electron-donating group, on the pyridine ring of this compound creates a unique electronic and steric environment, suggesting its potential as a versatile building block in the synthesis of novel bioactive compounds.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

Synthesis_Pathway 4-Methyl-2-(trifluoromethyl)pyridine 4-Methyl-2-(trifluoromethyl)pyridine This compound This compound 4-Methyl-2-(trifluoromethyl)pyridine->this compound HNO3 / H2SO4

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):
  • Reaction Setup: To a cooled (0 °C) solution of 4-methyl-2-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.

  • Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid mixture (H2SO4 and HNO3) is a standard and effective method for the nitration of aromatic rings.[4][5] The electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating methyl group at the 4-position will direct the incoming nitro group to the 5-position due to a combination of electronic and steric effects.

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by the specific arrangement of its constituent atoms and functional groups on the pyridine ring.

Caption: 2D representation of this compound.

Molecular Formula: C7H5F3N2O2[6]

Molecular Weight: 206.12 g/mol [6]

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following data are predicted based on the analysis of similar compounds and the known effects of the functional groups present in the molecule.[7][8]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5s1HH-6Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group.
~7.8s1HH-3Deshielded by the adjacent trifluoromethyl group.
~2.6s3H-CH3Typical chemical shift for a methyl group on an aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~155C-2Attached to the highly electronegative trifluoromethyl group and nitrogen.
~148C-4Attached to the methyl group.
~145C-5Attached to the nitro group.
~140C-6Influenced by the ring nitrogen and the nitro group.
~125 (q)-CF3Quartet splitting due to coupling with fluorine atoms.
~120C-3Influenced by the trifluoromethyl group.
~20-CH3Typical chemical shift for a methyl carbon.

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~-65s-CF3Typical chemical shift for a trifluoromethyl group on a pyridine ring.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
206[M]+ (Molecular Ion)
189[M - OH]+ or [M - F]+
160[M - NO2]+
137[M - CF3]+
Rationale for Predicted Spectroscopic Data

The predicted NMR chemical shifts are based on the additive effects of the substituents on the pyridine ring. The strongly electron-withdrawing trifluoromethyl and nitro groups are expected to cause a significant downfield shift for the adjacent protons and carbons. The ¹⁹F NMR is a crucial technique for confirming the presence of the trifluoromethyl group. In mass spectrometry, the molecular ion peak is expected at m/z 206, with characteristic fragmentation patterns involving the loss of the nitro and trifluoromethyl groups.

Computational Analysis and Molecular Properties (Inferred)

Computational chemistry can provide valuable insights into the structure and electronic properties of molecules where experimental data is lacking.[8][9][10] A Density Functional Theory (DFT) calculation for this compound would likely reveal a planar pyridine ring. The bond lengths and angles would be influenced by the electronic nature of the substituents. The calculated electrostatic potential map would show regions of high electron density around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, and regions of low electron density around the trifluoromethyl group, indicating its strong electron-withdrawing nature.

Conclusion

This compound is a fascinating molecule with significant potential in the development of new pharmaceuticals and agrochemicals. While direct experimental data remains to be published, this technical guide provides a comprehensive, predictive overview of its molecular structure, synthesis, and spectroscopic characteristics based on established chemical principles and data from analogous compounds. The proposed synthetic route and the predicted analytical data offer a solid foundation for researchers to begin their own investigations into this promising chemical entity. Further experimental validation of the predictions outlined in this guide is highly encouraged to fully unlock the potential of this versatile molecule.

References

A Comprehensive Technical Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and safety protocols, offering insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group, a nitro group, and a methyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.[1][2]

Identifier Value Source
IUPAC Name This compoundCymitQuimica[3]
CAS Number 944317-53-7CymitQuimica[3][4]
Molecular Formula C₇H₅F₃N₂O₂CymitQuimica[3]
Molecular Weight 206.12 g/mol CymitQuimica[3]
InChI InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3CymitQuimica[3]
InChI Key YAVOZQHDJFJNPM-UHFFFAOYSA-NCymitQuimica[3]
Physical Form LiquidCymitQuimica[3]
Purity Typically ≥95%Various Suppliers

Synthesis Strategies: A Mechanistic Perspective

A potential synthetic pathway could start from a readily available picoline derivative, followed by trifluoromethylation, nitration, and other necessary functional group interconversions. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve a high yield.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and specific steps would require experimental optimization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration cluster_2 Stage 3: Final Product A Starting Material (e.g., 4-methyl-2-chloropyridine) B Trifluoromethylation A->B CF3-source (e.g., TMSCF3, CuCF3) C 2-(Trifluoromethyl)-4-methylpyridine B->C D Nitration C->D HNO3/H2SO4 E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

The trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients for both agrochemicals and pharmaceuticals.[1][5][6][7] The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets.[2]

While specific applications for this compound are not detailed in the provided search results, its structure suggests its utility as a versatile intermediate for the synthesis of:

  • Bioactive Molecules: The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. The methyl group can also be a site for further chemical modification.

  • Novel Materials: The electron-withdrawing nature of the trifluoromethyl and nitro groups can influence the electronic properties of the pyridine ring, making it a candidate for incorporation into functional materials.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care by technically qualified personnel.[8] The following safety precautions are recommended based on data for structurally related compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses.[9][10][11]

  • Hand Protection: Wear protective gloves.[9][10][11]

  • Skin and Body Protection: Wear appropriate protective clothing.[9][10]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[10][12] Use in a well-ventilated area or under a chemical fume hood.[9][10]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[10][12]

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[10][11]

  • In case of skin contact: Wash off with soap and plenty of water.[10][11]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[11]

  • If swallowed: Rinse mouth with water and consult a doctor.[10]

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups opens avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials. Adherence to strict safety protocols is paramount when handling this compound to ensure a safe research environment.

References

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine: A Versatile Synthon for Advanced Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agrochemical sciences, valued for its ability to impart favorable physicochemical and biological properties to active molecules. This guide delves into the specific potential of a lesser-explored derivative, 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine , presenting it as a highly versatile building block for synthesizing next-generation therapeutic agents and crop protection products. We will explore its intrinsic chemical characteristics, propose robust synthetic pathways for its derivatization, and outline its potential applications in kinase inhibition, antimicrobial discovery, and the development of novel pesticides. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Core Molecular Attributes and Synthetic Strategy

The synthetic utility of this compound stems from the unique interplay of its three key functional groups, each offering distinct opportunities for chemical modification.

Physicochemical Characteristics

The strategic arrangement of the trifluoromethyl, nitro, and methyl groups on the pyridine core creates a molecule with significant potential.

FeatureInfluence on Molecular PropertiesSource
Trifluoromethyl (-CF₃) Group - Enhanced Lipophilicity: Improves membrane permeability, crucial for bioavailability and cell penetration. - Metabolic Stability: Blocks common sites of oxidative metabolism, increasing the in vivo half-life of drug candidates. - Binding Affinity: The strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets.
Nitro (-NO₂) Group - Strong Electron-Withdrawing Effect: Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. - Versatile Synthetic Handle: Readily reduced to a primary amine, opening a vast landscape of subsequent chemical transformations. - Bioisostere/Pharmacophore: Can act as a hydrogen bond acceptor and is a key feature in several antimicrobial agents.
Methyl (-CH₃) Group - Tunable Moiety: Can be functionalized through oxidation or halogenation to introduce alternative synthetic handles. - Steric and Electronic Influence: Provides steric bulk and can modulate the electronic properties of the pyridine ring.
Pyridine Core - Proven Bioactive Scaffold: A common motif in numerous approved drugs and agrochemicals. - Aromatic System: Provides a rigid framework for orienting functional groups for optimal target interaction.
Proposed Synthesis of the Core Scaffold

While multiple routes to trifluoromethylpyridines exist, a practical approach to this compound would likely involve the nitration of a suitable precursor.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 4-Methyl-2-(trifluoromethyl)pyridine.

  • Reagents: Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure: a. To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 4-Methyl-2-(trifluoromethyl)pyridine while stirring. b. After complete dissolution, add fuming nitric acid dropwise, ensuring the temperature remains below 10 °C. c. Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS. d. Upon completion, carefully pour the reaction mixture over crushed ice. e. Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. h. Purify the crude product via flash column chromatography to yield the title compound.

The Synthetic Versatility: A Gateway to Diverse Chemical Libraries

The true potential of this compound lies in its capacity to serve as a starting point for a multitude of more complex molecules. The primary reactive sites—the nitro group and the pyridine ring itself—offer reliable and high-yielding transformation pathways.

G cluster_start Core Scaffold cluster_transformations Key Synthetic Transformations cluster_intermediates Key Intermediates cluster_applications Potential Downstream Applications Core This compound Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Core->Reduction SNAr Nucleophilic Aromatic Substitution (e.g., R-NH₂, NaH) Core->SNAr Oxidation Methyl Group Oxidation (e.g., KMnO₄) Core->Oxidation Amine 5-Amino-4-methyl- 2-(trifluoromethyl)pyridine Reduction->Amine AmineDerivative Substituted Pyridine (e.g., Amino/Alkoxy derivative) SNAr->AmineDerivative CarboxylicAcid 5-Nitro-2-(trifluoromethyl) -pyridine-4-carboxylic acid Oxidation->CarboxylicAcid MedChem Medicinal Chemistry (Kinase Inhibitors, Antimicrobials) Amine->MedChem Amide/Sulfonamide formation AgroChem Agrochemicals (Herbicides, Fungicides) Amine->AgroChem Precursor for Urea Herbicides AmineDerivative->MedChem SAR Exploration AmineDerivative->AgroChem Analogs of existing pesticides CarboxylicAcid->AgroChem Herbicide/Fungicide Sidechain Synthesis

Caption: Synthetic workflow for this compound.

Cornerstone Transformation: Reduction of the Nitro Group

The most powerful transformation of the title compound is the reduction of the nitro group to a primary amine. This reaction is typically high-yielding and chemoselective, creating the invaluable intermediate 5-Amino-4-methyl-2-(trifluoromethyl)pyridine . This aminopyridine is a versatile precursor for a wide range of bioactive molecules.[1][2][3][4]

Protocol: Reduction of this compound

  • Method: Tin(II) chloride reduction.[5][6]

  • Reagents: this compound (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq), Ethanol (EtOH), 3M Sodium hydroxide (NaOH).

  • Procedure: a. Dissolve the starting nitro compound in ethanol in a round-bottom flask. b. Add SnCl₂·2H₂O portion-wise while stirring. c. Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC. d. Cool the reaction to room temperature and carefully basify with 3M NaOH solution until a pH of ~8-9 is reached. e. Filter the resulting tin salts through a pad of Celite®, washing thoroughly with ethyl acetate. f. Separate the organic layer of the filtrate and extract the aqueous layer with additional ethyl acetate (2x). g. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the desired amine.

Ring Activation: Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing effects of both the nitro and trifluoromethyl groups render the pyridine ring electron-deficient.[7][8] This electronic profile strongly activates the ring for nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult on unsubstituted pyridines.[9][10][11] Attack is favored at the positions ortho and para to the activating groups. This allows for the direct displacement of a suitable leaving group or, in some cases, direct C-H functionalization, providing a direct route to substituted pyridine derivatives.[7][8]

Potential Applications in Drug Discovery and Development

The aminopyridine intermediate derived from our core scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.

Kinase Inhibitors for Oncology

The ATP-binding pocket of many protein kinases contains a conserved "hinge region" that forms critical hydrogen bonds with inhibitors. The 2-aminopyridine motif is an excellent hinge-binder. Derivatives of 5-Amino-4-methyl-2-(trifluoromethyl)pyridine can be readily synthesized to target kinases implicated in cancer, such as PI3K, mTOR, FLT3, and c-KIT.

Causality: The amino group at the 2-position can act as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, mimicking the adenine portion of ATP. The trifluoromethyl group can be directed into a hydrophobic pocket to enhance binding affinity and selectivity.

cluster_upstream cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Phosphorylation of substrates Inhibitor TFMP-Derivative (e.g., PQR309 analog) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by a TFMP derivative.

Antimicrobial Agents

Fluorinated pyridine nucleosides and other pyridine derivatives have demonstrated promising antibacterial activity.[6] The core scaffold and its amine derivative can be used to synthesize novel compounds for screening against clinically relevant pathogens.

Design Strategy: The amino group can be acylated with various fluorinated carboxylic acids or used to build novel heterocyclic systems. The inherent lipophilicity from the -CF₃ group may aid in penetrating bacterial cell walls.

Potential Applications in Agrochemicals

Trifluoromethylpyridines are a well-established and highly successful class of agrochemicals.[1][7] Our title compound serves as an excellent starting point for creating analogs of proven herbicides, fungicides, and insecticides.

Agrochemical ClassMode of Action ExamplePotential Synthetic Route from Core Scaffold
Herbicides Acetolactate Synthase (ALS) InhibitionThe amino derivative can be used to synthesize sulfonylurea or triazolopyrimidine structures.
Fungicides Respiration Inhibition (Uncouplers)The core scaffold can be elaborated via SNAr reactions with substituted anilines.
Insecticides Modulators of Insect Feeding BehaviorThe amino derivative is a key precursor for flonicamid-type insecticides.

Conclusion

While not as widely explored as other isomers, This compound represents a molecule of significant untapped potential. Its well-defined reactive sites allow for predictable and efficient chemical transformations, primarily the reduction of the nitro group to a versatile amino intermediate. This key transformation unlocks access to proven pharmacophores for kinase inhibitor development and established toxophores for agrochemical design. For research organizations, this synthon offers a direct and powerful route to novel, high-value chemical entities with a strong likelihood of biological activity.

References

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the methyl, nitro, and trifluoromethyl substituents on the pyridine ring of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. This molecule serves as an exemplary case study for understanding the complex interplay of electron-donating and electron-withdrawing groups on a heteroaromatic scaffold, a common motif in medicinal chemistry and agrochemicals. Through a detailed examination of substituent constants, computational chemistry, spectroscopic analysis, and reactivity, this guide elucidates the profound impact of these functional groups on the molecule's physicochemical properties and potential applications.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental building blocks in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's electronic and steric properties, which in turn dictates its reactivity, basicity, lipophilicity, and interactions with biological targets.[2][3] this compound presents a fascinating case where the interplay of an electron-donating group (methyl), a strong resonance and inductive electron-withdrawing group (nitro), and a potent inductive electron-withdrawing group (trifluoromethyl) creates a unique electronic and steric environment. Understanding these effects is paramount for the rational design of novel molecules with desired activities.

Electronic Effects of Substituents

The electronic landscape of the pyridine ring in this compound is dramatically shaped by the cumulative influence of its three substituents. These effects can be qualitatively understood by considering the inductive and resonance contributions of each group and can be quantified using Hammett substituent constants (σ).

Inductive and Resonance Effects
  • 2-(Trifluoromethyl) Group: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[4] Its influence significantly lowers the electron density of the pyridine ring, making it less susceptible to electrophilic attack and decreasing the basicity of the pyridine nitrogen.

  • 4-Methyl Group: The methyl (-CH₃) group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. It increases the electron density on the pyridine ring, partially counteracting the effects of the electron-withdrawing groups.[3]

  • 5-Nitro Group: The nitro (-NO₂) group is one of the strongest electron-withdrawing groups, exerting both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). It profoundly decreases the electron density on the ring, especially at the ortho and para positions relative to its location.

The combination of these groups results in a highly electron-deficient pyridine ring, with a significant polarization of the electron density.

Quantifying Electronic Effects: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic systems.[5] While originally developed for benzene derivatives, these principles can be extended to heterocyclic systems like pyridine. The Hammett constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

SubstituentPosition on Benzene Ringσ Value
-CH₃para-0.17
meta-0.07
-NO₂para0.78
meta0.71
-CF₃para0.54
meta0.43

Note: These values are for benzene rings and serve as an approximation for the pyridine system. The electronic nature of the pyridine nitrogen influences the exact values.[6][7]

The strongly positive σ values for the nitro and trifluoromethyl groups highlight their potent electron-withdrawing nature, which will dominate the electronic character of the this compound molecule. The negative σ value of the methyl group provides a smaller, opposing electronic contribution.

Steric Effects of Substituents

Beyond electronic influences, the sheer physical size of the substituents plays a critical role in determining the molecule's conformation, its ability to interact with other molecules, and the accessibility of reactive centers. These steric effects can be quantified using Taft steric parameters (Eₛ).

Taft Steric Parameters (Eₛ)

The Taft equation separates the electronic and steric effects of substituents.[8][9] The steric parameter, Eₛ, is a measure of the bulkiness of a substituent. More negative Eₛ values indicate greater steric hindrance.

Table 2: Taft Steric Parameters (Eₛ) for Relevant Groups

SubstituentEₛ Value
-CH₃-1.24
-NO₂-2.52
-CF₃-1.16

Note: These are general values and can vary depending on the specific molecular context.

In this compound, the trifluoromethyl group at the 2-position and the methyl group at the 4-position flank the nitrogen atom and the adjacent C3 and C5 positions, respectively. The nitro group at the 5-position also contributes significantly to the steric environment on that side of the ring. This steric crowding can influence the planarity of the molecule and hinder the approach of reactants to adjacent sites.

Synthesis and Reactivity

Proposed Synthetic Workflow

A potential synthetic pathway could involve the construction of a substituted pyridine ring followed by nitration. For instance, starting from a precursor containing the 2-(trifluoromethyl) and 4-methylpyridine core, a nitration step could be employed to introduce the nitro group at the 5-position. The conditions for such a reaction would need to be carefully controlled due to the deactivating effect of the trifluoromethyl group. An alternative approach could involve the synthesis of a nitropyridine precursor followed by the introduction of the trifluoromethyl group.[11]

Experimental Protocol: Synthesis of a Related Compound, 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol for a structurally similar compound illustrates the general principles that would be applied.[9]

Materials:

  • 5-nitro-3-(trifluoromethyl)pyridin-2-ol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (20.0 eq).

  • Add N,N-dimethylformamide (2.0 eq) as a catalyst.

  • Stir the reaction mixture at 100 °C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Synthesis_Workflow

Predicted Reactivity and pKa

The highly electron-deficient nature of the pyridine ring in this compound has several predictable consequences for its reactivity:

  • Basicity (pKa): The strong electron-withdrawing effects of the nitro and trifluoromethyl groups will significantly decrease the basicity of the pyridine nitrogen, resulting in a very low pKa value. For comparison, the predicted pKa of the analogous 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine is -2.20.[12] The methyl group's electron-donating effect will slightly increase the basicity compared to a hypothetical analog with hydrogen at the 4-position, but the overall character will be strongly acidic for the conjugate acid.

  • Nucleophilic Aromatic Substitution: The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions activated by the electron-withdrawing groups.

  • Electrophilic Aromatic Substitution: Conversely, the ring will be highly deactivated towards electrophilic aromatic substitution (EAS) reactions.

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the analysis of related compounds.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the 3- and 6-positions. These signals would likely appear at very downfield chemical shifts due to the strong deshielding effects of the nitro and trifluoromethyl groups. A singlet corresponding to the methyl group protons would be observed at a more upfield position.

  • ¹³C NMR: The carbon NMR spectrum would reflect the significant electronic perturbations of the substituents. The carbon atoms attached to the fluorine (in the -CF₃ group) and nitrogen (in the -NO₂ group) would show characteristic chemical shifts and coupling patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the -CF₃ group. For 2-(trifluoromethyl)pyridine derivatives, this signal typically appears around -60 to -70 ppm relative to CFCl₃.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[15] Vibrations associated with the C-F bonds of the trifluoromethyl group and the various C-H and C-N bonds of the pyridine ring would also be present.[16][17]

X-ray Crystallography

Although the crystal structure of this compound has not been reported, analysis of related nitropyridine derivatives suggests that the nitro group is likely to be nearly coplanar with the pyridine ring to maximize resonance stabilization.[1] The trifluoromethyl and methyl groups will influence the crystal packing through steric interactions and potential weak hydrogen bonding.

Computational Chemistry Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for visualizing and quantifying the electronic and steric properties of molecules like this compound.[1][18]

Electrostatic Potential Map

A calculated electrostatic potential (ESP) map would visually represent the electron density distribution. It is predicted that regions of high positive potential (electron-poor) would be localized around the trifluoromethyl and nitro groups, as well as on the hydrogen atoms of the pyridine ring. A region of negative potential (electron-rich) would be centered on the nitrogen atom of the pyridine ring, although its intensity would be significantly diminished by the electron-withdrawing substituents.

ESP_Map_Concept

Frontier Molecular Orbitals

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The strong electron-withdrawing groups are expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and spectroscopic properties.

Conclusion

The electronic and steric properties of this compound are governed by a complex interplay of its constituent functional groups. The potent electron-withdrawing capabilities of the 2-trifluoromethyl and 5-nitro groups create a highly electron-deficient pyridine ring, profoundly influencing its basicity and reactivity. The 4-methyl group provides a modest counterbalancing electron-donating effect. The steric bulk of these substituents further modulates the molecule's conformation and interactions. A thorough understanding of these principles, quantified by parameters like Hammett and Taft constants and visualized through computational modeling, is essential for the targeted design and development of novel pyridine-based compounds in the fields of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design.[1] The trifluoromethylpyridine moiety, in particular, has emerged as a privileged structural motif, prized for its ability to enhance key pharmacological properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This often translates into improved pharmacokinetic profiles and enhanced therapeutic efficacy.

This guide focuses on a specific, highly functionalized building block: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine . This compound offers medicinal chemists a unique combination of reactive sites, enabling the synthesis of diverse molecular architectures. The interplay between the electron-deficient pyridine ring, the activating nitro group, and the reactive methyl group provides a rich platform for generating novel compound libraries for drug discovery programs.

II. Physicochemical Properties and Reactivity Profile

The chemical personality of this compound is dictated by the electronic interplay of its substituents. The trifluoromethyl and nitro groups, both powerful electron-withdrawing entities, render the pyridine ring highly electron-deficient. This electronic profile is central to the molecule's utility as a synthetic building block.

PropertyValue/DescriptionSource
Molecular Formula C₇H₅F₃N₂O₂[4]
Molecular Weight 206.12 g/mol [4]
CAS Number 1944-83-8[5][6]
Appearance Liquid (predicted)[4]
Reactivity Summary - Nitro Group : Susceptible to reduction to form a primary amine, a key functional handle. - Methyl Group : Activated by the adjacent nitro group, making its protons acidic and amenable to deprotonation and subsequent reactions. It is also a site for oxidation to a carboxylic acid. - Pyridine Ring : Electron-deficient, making it susceptible to nucleophilic aromatic substitution, although without a leaving group in a favorable position, this is less common than transformations of the substituents.Inferred from general chemical principles

III. Proposed Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is scarce, a plausible route can be devised based on established methods for the preparation of trifluoromethylpyridines.[2][7][8] A common strategy involves the chlorination and subsequent fluorination of a picoline precursor, followed by nitration.

Conceptual Synthetic Workflow

Synthetic_Pathway A 2-Chloro-4-methylpyridine B 2-Chloro-4-methyl-5-nitropyridine A->B Nitration (HNO3/H2SO4) C Intermediate B->C Chlorination of Methyl Group (NCS) D This compound C->D Fluorination (e.g., SbF3)

Caption: A plausible multi-step synthesis of the target compound.

IV. Key Synthetic Transformations and Protocols

The true value of this compound lies in its potential for derivatization. The nitro and methyl groups serve as versatile handles for introducing molecular diversity.

A. Reduction of the Nitro Group to 5-Amino-4-methyl-2-(trifluoromethyl)pyridine

The conversion of the nitro group to an amine is a fundamental transformation in medicinal chemistry, as the resulting aniline derivative is a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Protocol:

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.1 eq) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or slightly higher).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-Amino-4-methyl-2-(trifluoromethyl)pyridine. The product can be purified further by column chromatography if necessary.

B. Oxidation of the Methyl Group to 5-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic Acid

Oxidation of the methyl group to a carboxylic acid provides another critical functional handle for diversification, enabling the formation of amides, esters, and other carboxylic acid derivatives.

Rationale: Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of converting an activated methyl group on an aromatic ring to a carboxylic acid.[2][9] The reaction is typically performed in an aqueous medium under heating.

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and water.

  • Oxidant Addition: While stirring, slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) in portions. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for several hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the solid with a small amount of hot water.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain 5-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid.

C. Functionalization of the Amino and Carboxylic Acid Derivatives

The amine and carboxylic acid intermediates can be readily converted into a library of amide derivatives, a common motif in bioactive molecules.

Conceptual Workflow for Amide Library Synthesis:

Amide_Library_Synthesis cluster_0 Amine Pathway cluster_1 Carboxylic Acid Pathway A 5-Amino-4-methyl-2- (trifluoromethyl)pyridine B Amide Library A A->B Amide Coupling (R-COOH, Coupling Reagent) C 5-Nitro-2-(trifluoromethyl) pyridine-4-carboxylic Acid D Amide Library B C->D Amide Coupling (R-NH2, Coupling Reagent)

Caption: Dual pathways to amide libraries from key intermediates.

Protocol for Amide Coupling (from the amine intermediate):

  • Setup: Dissolve 5-Amino-4-methyl-2-(trifluoromethyl)pyridine (1.0 eq) and a carboxylic acid of choice (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

V. Conclusion: A Building Block with High Potential

This compound represents a highly versatile, yet underexplored, building block for medicinal chemistry. Its trifluoromethyl group offers the potential for enhanced metabolic stability and binding affinity, while the strategically placed methyl and nitro groups provide orthogonal handles for synthetic diversification. The protocols and conceptual workflows outlined in this guide, based on established chemical principles, are intended to provide researchers with a solid foundation for leveraging this promising scaffold in the pursuit of novel therapeutic agents.

VI. References

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. (2015). ACS Publications. Retrieved from --INVALID-LINK--

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. (2015). UNL Digital Commons. Retrieved from --INVALID-LINK--

  • Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Convenient synthesis of novel 4-substitutedamino-5-trifluoromethyl-2,7-disubstituted pyrido[2,3-d] pyrimidines and their antibacterial activity. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Tetra-substituted trifluoromethyl pyridines obtained from 5. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • Syntheses of trifluoromethylated pyridinones and pyrimidinones. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. Retrieved from --INVALID-LINK--

  • Pharmaceutical use of pyridine compounds. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation of \trifluoromethyl\pyridines. (n.d.). European Patent Office. Retrieved from --INVALID-LINK--

  • PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019). European Patent Office. Retrieved from --INVALID-LINK--

  • 5-hydroxy-4-(trifluoromethyl)pyrazolopyridine derivative. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • Preparation of (trifluoromethyl)pyridines. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 4-(Difluoromethyl)-2-methyl-5-nitro-3-(trifluoromethyl)pyridine. (n.d.). AKSci. Retrieved from --INVALID-LINK--

  • 4-Methoxy-5-nitro-2-(trifluoroMethyl)pyridine. (n.d.). LookChem. Retrieved from --INVALID-LINK--

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from --INVALID-LINK--

  • Pyridine,4-methyl-5-nitro-2-(trifluoromethyl)-. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Synthetic Routes to Derivatives of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-methyl-5-nitro-2-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal and agrochemical research. The strategic placement of a strongly electron-withdrawing trifluoromethyl group and a nitro group on the pyridine ring creates a highly versatile electrophilic core. This unique electronic profile not only enhances pharmacokinetic properties such as metabolic stability and lipophilicity but also activates the molecule for a range of synthetic transformations.[1][2] The derivatives of this scaffold have shown significant potential in various therapeutic areas, including oncology and infectious diseases, by acting as inhibitors for critical biological targets like kinases.[1]

This guide provides an in-depth exploration of the key synthetic strategies for diversifying the this compound core. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, reaction optimization, and troubleshooting. The protocols detailed herein are designed to be robust and reproducible, serving as a practical resource for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The synthetic utility of this compound is primarily dictated by the electron-deficient nature of the pyridine ring. This feature makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and opens up a gateway to a vast chemical space upon reduction of the nitro group.

G Core 4-Methyl-5-nitro- 2-(trifluoromethyl)pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu⁻ NitroReduction Nitro Group Reduction Core->NitroReduction [H] Heterocycles O-, N-, S-Linked Derivatives SNAr->Heterocycles AminoDerivatives 5-Amino-4-methyl- 2-(trifluoromethyl)pyridine NitroReduction->AminoDerivatives FurtherFunc Further Functionalization (Amides, Diazonium Salts, etc.) AminoDerivatives->FurtherFunc

Figure 1. Key synthetic transformations of the this compound core.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most powerful tool for functionalizing electron-deficient aromatic systems.[3] In the case of nitropyridines, the nitro group acts as a potent activating group, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[3] For pyridines, nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2 and C4), as this allows the electronegative nitrogen atom to bear the negative charge in one of the resonance structures, providing significant stabilization.[4]

While the target molecule lacks a conventional leaving group like a halide, under certain conditions, direct C-H functionalization via Vicarious Nucleophilic Substitution (VNS) can occur, where a nucleophile attacks a hydrogen-bearing carbon, followed by elimination.[5][6] However, a more common and predictable approach involves a precursor, such as a 2-chloro-4-methyl-5-nitropyridine, where the chloride is readily displaced. For the purpose of this guide, we will focus on the derivatization of the title compound, which often proceeds via displacement of the nitro group itself or by activating other positions.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. They effectively solvate the nucleophile and the intermediate complex without interfering with the reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often required to deprotonate protic nucleophiles (e.g., phenols, thiols, amines), increasing their nucleophilicity.

  • Temperature: Reactions may require heating to overcome the activation energy associated with disrupting the aromaticity in the intermediate step.[7]

Strategy 2: Nitro Group Reduction to the Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, converting the electron-withdrawing nitro group into a versatile electron-donating and nucleophilic amino group. This fundamentally alters the reactivity of the pyridine ring and provides a handle for a plethora of subsequent reactions. The resulting 5-amino-4-methyl-2-(trifluoromethyl)pyridine is a key intermediate for building complex molecules.[1]

Common Reduction Methodologies & Rationale:

Reagent/SystemTypical ConditionsAdvantagesDisadvantages/Considerations
SnCl₂·2H₂O EtOH or EtOAc, refluxMild, tolerates many functional groups.[8]Produces tin byproducts that require careful removal during workup.
Fe / NH₄Cl or AcOH H₂O/EtOH, refluxInexpensive, effective, and environmentally benign.[8]Heterogeneous reaction, may require vigorous stirring; acidic workup needed.
H₂ / Pd/C MeOH or EtOH, rt, 1-4 atm H₂Clean reaction, high yields, product isolated by filtration and solvent removal.[8]Can reduce other functional groups (alkenes, alkynes, benzyl ethers). Requires specialized hydrogenation equipment.
Sodium Hydrosulfite (Na₂S₂O₄) H₂O/THF or DioxaneUseful for substrates sensitive to acid or catalytic hydrogenation.Often requires a phase-transfer catalyst for biphasic systems; can sometimes selectively reduce one nitro group in the presence of others.

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For general-purpose reduction of the nitro group on this scaffold, SnCl₂·2H₂O is a reliable and accessible laboratory method.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Amino-4-methyl-2-(trifluoromethyl)pyridine via Nitro Group Reduction

This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a robust and widely used method.[8]

G Start 4-Methyl-5-nitro-2- (trifluoromethyl)pyridine in EtOH Reagent Add SnCl₂·2H₂O (5 eq.) Start->Reagent Heat Reflux (78 °C) Monitor by TLC Reagent->Heat Workup1 Cool to RT Concentrate in vacuo Heat->Workup1 Workup2 Add EtOAc & sat. NaHCO₃ Stir vigorously Workup1->Workup2 Filter Filter through Celite® to remove tin salts Workup2->Filter Extract Separate layers Extract aqueous with EtOAc Filter->Extract Purify Dry (Na₂SO₄), concentrate Purify via column chromatography Extract->Purify Product 5-Amino-4-methyl-2- (trifluoromethyl)pyridine Purify->Product

Figure 2. Workflow for the reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite® or diatomaceous earth

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and dissolve it in absolute ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) to the solution portion-wise. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. A typical eluent system is 30% EtOAc in hexanes.

  • Work-up (Part 1): Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Part 2 - Neutralization): To the resulting residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for 30-60 minutes until the aqueous layer becomes a thick, white precipitate of tin salts and the pH is basic (~8).

    • Trustworthiness Check: Proper neutralization is crucial. Incomplete neutralization can lead to product loss during extraction. Check the pH of the aqueous layer with pH paper.

  • Filtration: Set up a Büchner funnel with a pad of Celite®. Wet the pad with ethyl acetate and filter the entire mixture. This step removes the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-amino-4-methyl-2-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of an N-Aryl Ether Derivative via SNAr

This protocol provides a general method for the SNAr reaction between a substituted phenol and a precursor like 2-chloro-4-methyl-5-nitropyridine, which is a common route to access derivatives related to the title compound's class.

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine (1.0 eq)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, combine the 2-chloro-4-methyl-5-nitropyridine (1.0 eq), the substituted phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Expert Insight: The reaction can be monitored by TLC or LC-MS. The use of anhydrous K₂CO₃ is important to prevent side reactions with water. DMF should be of high purity (anhydrous) as residual dimethylamine can act as a competing nucleophile.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. This will often precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether or hexanes to remove residual DMF and other impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Conclusion

The this compound core represents a privileged scaffold in chemical synthesis. Its electronic properties make it amenable to two primary diversification strategies: nucleophilic aromatic substitution and functionalization following nitro group reduction. By understanding the principles behind these transformations and carefully selecting reaction conditions, researchers can efficiently generate a wide array of derivatives. The protocols provided here serve as a robust starting point for exploring the rich chemistry of this valuable building block, enabling the development of novel compounds for pharmaceutical and agrochemical applications.

References

Reactions of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine with Nucleophiles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a highly electron-deficient heterocyclic compound of significant interest in medicinal and materials chemistry. We delve into the underlying principles governing its reactions with various nucleophiles, focusing on the predominant mechanism of Vicarious Nucleophilic Substitution (VNS) of hydrogen. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols for performing C-alkylation, thioetherification, and other nucleophilic additions, complete with mechanistic explanations, expected outcomes, and troubleshooting advice.

Introduction: The Unique Reactivity of an Electron-Poor Pyridine

The pyridine scaffold is a cornerstone of modern pharmacology and agrochemistry.[1] Its functionalization is key to tuning the biological and physical properties of active molecules. The title compound, this compound, represents a class of "super-electrophilic" heteroaromatics. Its reactivity is dictated by the powerful, synergistic electron-withdrawing effects of three distinct features:

  • The Pyridine Nitrogen: As a heteroatom within the aromatic ring, it inherently reduces electron density, particularly at the C2, C4, and C6 positions.[2][3]

  • The 2-(Trifluoromethyl) Group: The -CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis, significantly lowering the energy of the ring's π* orbitals.[1]

  • The 5-Nitro Group: The -NO₂ group is also a potent electron-withdrawing substituent that can effectively stabilize negative charge through resonance, particularly when an attack occurs at an ortho or para position.[4][5]

This confluence of electron-withdrawing features renders the pyridine ring exceptionally susceptible to attack by nucleophiles. However, in the absence of a conventional leaving group like a halide, the dominant reaction pathway is not a direct SNAr displacement. Instead, the molecule is primed for the Vicarious Nucleophilic Substitution (VNS) of Hydrogen , a powerful C-H functionalization method.[6][7] This guide will primarily focus on this highly valuable transformation.

Core Mechanism: Vicarious Nucleophilic Substitution (VNS)

The VNS reaction provides a direct method for C-H alkylation or amination of electrophilic aromatic rings.[6] The process circumvents the need for a pre-installed leaving group by having the nucleophile carry its own. The mechanism proceeds in two key stages:

  • Nucleophilic Addition: A carbanion, typically stabilized by an adjacent group 'X' (e.g., sulfonyl, cyano), attacks an electron-deficient carbon atom bearing a hydrogen. In the case of this compound, the most electrophilic and sterically accessible position is C6. This attack breaks the aromaticity and forms a negatively charged intermediate known as a σH-adduct (or Meisenheimer-type adduct).[7] The negative charge is delocalized and highly stabilized by the nitro group and the pyridine nitrogen.

  • Base-Induced β-Elimination: A base, typically a strong, non-nucleophilic one like potassium tert-butoxide (t-BuOK), removes a proton from the carbon atom that formed the new C-C bond. This initiates an E2-like elimination of the leaving group 'X' from the nucleophile's original structure, which restores the aromaticity of the pyridine ring and yields the final C-H substituted product.[6][7]

VNS_Mechanism cluster_intermediate Intermediate cluster_end Products Pyridine { This compound | H at C6} Adduct σH-Adduct (Meisenheimer-type) Anionic, Non-aromatic Pyridine->Adduct 1. Nucleophilic     Attack at C6 Nucleophile {Nucleophile | R-CH(X)- | (X = Leaving Group)} Product {6-Substituted Product | Aromatic} Adduct->Product 2. Base-Induced     β-Elimination of HX Protocol_1_Workflow A 1. Dissolve Alkyl Phenyl Sulfone in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add t-BuOK to form carbanion B->C D 4. Add Pyridine Substrate Solution C->D E 5. Stir at -40 to -20 °C for 1-3h (Monitor by TLC/LC-MS) D->E F 6. Quench with sat. aq. NH4Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Purify via Column Chromatography G->H

References

Application Notes and Protocols: The Strategic Role of Trifluoromethylpyridines in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Agrochemicals

The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to the prominence of fluorinated organic molecules in agrochemical research and development. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for the design of next-generation herbicides, insecticides, and fungicides.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects.[1] These characteristics are instrumental in modulating the biological activity, bioavailability, and target-site interactions of active ingredients, ultimately leading to superior performance in the field.[1][2]

While a diverse array of TFMP isomers see use, this guide will delve into the synthetic strategies and applications of key trifluoromethylpyridine derivatives in the agrochemical industry, providing researchers and drug development professionals with a comprehensive understanding of their significance and practical synthesis. Although specific data on 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is not extensively available in public literature, the principles and protocols discussed herein for other TFMP isomers are broadly applicable and foundational to the field.

Part 1: The Synthetic Landscape of Trifluoromethylpyridine Intermediates

The commercial viability of TFMP-containing agrochemicals is intrinsically linked to the efficient and scalable synthesis of key pyridine intermediates. The primary industrial routes to these building blocks generally fall into two categories: chlorine/fluorine exchange reactions and the construction of the pyridine ring from fluorinated precursors.

Chlorine/Fluorine Exchange: A Classic Approach

A prevalent method for synthesizing trifluoromethylpyridines involves the chlorination of picoline (methylpyridine) isomers followed by a halogen exchange (HALEX) reaction. This multi-step process is a workhorse in the industry for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are precursors to a multitude of commercial agrochemicals.[3][4]

The general workflow for this approach can be visualized as follows:

HALEX_Workflow Picoline Picoline Isomer (e.g., 3-Picoline) Chlorination Vapor-Phase or Liquid-Phase Chlorination Picoline->Chlorination Trichloromethyl Trichloromethylpyridine Intermediate Chlorination->Trichloromethyl Fluorination Vapor-Phase Fluorination (HF) Trichloromethyl->Fluorination TFMP_Intermediate Trifluoromethylpyridine Intermediate (e.g., 2,5-CTF) Fluorination->TFMP_Intermediate

Caption: Generalized workflow for the synthesis of trifluoromethylpyridine intermediates via chlorine/fluorine exchange.

A key advantage of this method is the ability to control the degree of chlorination on the pyridine ring by adjusting reaction conditions such as temperature and the molar ratio of chlorine gas.[3]

Pyridine Ring Construction: Building from Fluorinated Blocks

An alternative strategy involves the cyclocondensation of smaller, readily available trifluoromethyl-containing building blocks to construct the pyridine ring.[5] This approach offers a high degree of flexibility in accessing a wide range of TFMP isomers that may be challenging to synthesize via the chlorination/fluorination route. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[5][6]

This methodology is particularly valuable for producing pyridone intermediates, which are precursors for certain classes of herbicides.[6]

Part 2: Application in Herbicide Synthesis - The Case of Fluazifop-butyl

The herbicide fluazifop-butyl was one of the first commercially successful agrochemicals to feature a trifluoromethylpyridine moiety and serves as an excellent case study.[3][6] It is an aryloxyphenoxypropionate herbicide that functions by inhibiting acetyl-CoA carboxylase (ACCase) in grasses. The synthesis of fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

As a foundational intermediate, the industrial production of 2,5-CTF is critical. One established method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal catalyst.[3][4]

Protocol: Synthesis of Fluazifop from 2,5-CTF

The subsequent conversion of 2,5-CTF to fluazifop involves a nucleophilic aromatic substitution reaction with a hydroquinone derivative, followed by etherification.

Reaction Scheme:

Fluazifop_Synthesis cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Williamson Ether Synthesis CTF 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) Intermediate1 4-(5-Trifluoromethylpyridin-2-yloxy)phenol CTF->Intermediate1 + Hydroquinone (Base, Solvent) Hydroquinone Hydroquinone Hydroquinone->Intermediate1 Intermediate1_ref 4-(5-Trifluoromethylpyridin-2-yloxy)phenol Fluazifop Fluazifop-butyl Intermediate1_ref->Fluazifop + Butyl 2-bromopropionate (Base, Solvent) Propionate Butyl 2-bromopropionate Propionate->Fluazifop

Caption: Synthetic pathway for Fluazifop-butyl from 2,5-CTF.

Step-by-Step Protocol:

  • Synthesis of 4-(5-Trifluoromethylpyridin-2-yloxy)phenol:

    • To a solution of hydroquinone in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at room temperature under an inert atmosphere (N2 or Ar).

    • Causality: The base deprotonates one of the hydroxyl groups of hydroquinone, forming a phenoxide which is a potent nucleophile.

    • Slowly add a solution of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in the same solvent to the reaction mixture.

    • Heat the reaction mixture (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Causality: The electron-withdrawing trifluoromethyl group and the pyridine nitrogen activate the chlorine at the 2-position for nucleophilic aromatic substitution.

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by crystallization or column chromatography.

  • Synthesis of Fluazifop-butyl:

    • Dissolve the 4-(5-trifluoromethylpyridin-2-yloxy)phenol intermediate in a suitable solvent (e.g., acetone or acetonitrile).

    • Add a base, such as potassium carbonate, to the solution.

    • Add butyl 2-bromopropionate dropwise to the mixture.

    • Heat the reaction to reflux and monitor for completion.

    • Causality: The base deprotonates the remaining phenolic hydroxyl group, which then acts as a nucleophile to displace the bromide from butyl 2-bromopropionate in a classic Williamson ether synthesis.

    • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Quantitative Data Summary:

Reactant 1Reactant 2ProductTypical Yield
2,5-CTFHydroquinone4-(5-Trifluoromethylpyridin-2-yloxy)phenol85-95%
4-(5-Trifluoromethylpyridin-2-yloxy)phenolButyl 2-bromopropionateFluazifop-butyl80-90%

Part 3: Application in Insecticide Synthesis - The Case of Flonicamid

Flonicamid is a selective insecticide effective against sucking insects like aphids. It possesses a unique mode of action, modulating chordotonal organs in insects.[4] A key structural feature of flonicamid is its 4-(trifluoromethyl)nicotinamide core, highlighting the utility of a different TFMP isomer.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The synthesis of the central intermediate, 4-(trifluoromethyl)nicotinic acid, is a critical step. While multiple routes exist, one common approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[4]

Synthetic Workflow:

Flonicamid_Workflow BuildingBlock Trifluoromethyl-containing Building Block Cyclocondensation Cyclocondensation with Ammonia and other reagents BuildingBlock->Cyclocondensation PyridineIntermediate Substituted Pyridine Intermediate Cyclocondensation->PyridineIntermediate Oxidation Side-chain Oxidation PyridineIntermediate->Oxidation NicotinicAcid 4-(Trifluoromethyl)nicotinic Acid Oxidation->NicotinicAcid Amidation Amidation NicotinicAcid->Amidation Flonicamid Flonicamid Amidation->Flonicamid

References

Synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence biological activity. The pyridine ring, a ubiquitous structural motif in pharmaceuticals and agrochemicals, when substituted with a trifluoromethyl group, presents a valuable building block for the synthesis of novel bioactive compounds. This guide provides a comprehensive, in-depth protocol for the synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate for further chemical elaboration.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.

Synthetic Strategy: Electrophilic Nitration of a Deactivated Pyridine Ring

The synthesis of this compound commences with the commercially available starting material, 4-methyl-2-(trifluoromethyl)pyridine. The core transformation is the regioselective introduction of a nitro (NO₂) group onto the pyridine ring via an electrophilic aromatic substitution (SEAr) reaction.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack compared to benzene. This deactivation is further intensified by the presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position. Consequently, forcing conditions are typically required to achieve nitration.

The directing effects of the substituents on the pyridine ring are crucial for controlling the regioselectivity of the nitration. The methyl group at the 4-position is an activating, ortho-, para-directing group, while the trifluoromethyl group at the 2-position is a deactivating, meta-directing group. Considering these electronic influences, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the 3- and 5-positions. Steric hindrance from the adjacent methyl group may disfavor substitution at the 3-position, leading to the desired 5-nitro product as the major isomer.

A common and effective method for the nitration of deactivated pyridines involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid serves to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methyl-2-(trifluoromethyl)pyridine≥97%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%Reagent Grade
Concentrated Nitric Acid (HNO₃)70%Reagent Grade
Dichloromethane (CH₂Cl₂)AnhydrousReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade
Crushed Ice
Standard Glassware for Organic Synthesis
Magnetic Stirrer with Heating Mantle
Rotary Evaporator
Safety Precautions
  • This reaction involves the use of strong, corrosive acids (concentrated sulfuric and nitric acid) and should be performed in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Careful control of the reaction temperature is crucial to prevent runaway reactions.

  • Quenching the reaction mixture with ice should be done slowly and cautiously to manage the release of heat and potential splashing.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-(trifluoromethyl)pyridine (1.0 eq).

    • Cool the flask in an ice-water bath to 0 °C.

  • Addition of Sulfuric Acid:

    • Slowly and carefully add concentrated sulfuric acid (3.0 eq) to the flask while maintaining the temperature at 0 °C. The addition should be dropwise to control the exotherm.

    • Stir the mixture at 0 °C for 15 minutes to ensure complete dissolution and formation of the pyridinium salt.

  • Preparation and Addition of the Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.2 eq) while cooling in an ice bath.

    • Using a dropping funnel, add the freshly prepared nitrating mixture dropwise to the solution of the starting material in sulfuric acid.

    • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if a suitable analytical method has been developed.

  • Reaction Quenching and Workup:

    • Carefully and slowly pour the reaction mixture onto a beaker containing a large amount of crushed ice with vigorous stirring. This will quench the reaction and dilute the strong acids.

    • The acidic aqueous solution is then neutralized by the slow and portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Diagrams and Data Presentation

Synthetic Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup & Purification Start 4-Methyl-2-(trifluoromethyl)pyridine H2SO4 Conc. H₂SO₄ (0 °C) Start->H2SO4 Dissolution Nitrating_Mix Nitrating Mixture (HNO₃/H₂SO₄) Reaction Electrophilic Aromatic Substitution (0-5 °C) Nitrating_Mix->Reaction Slow Addition Quench Quench with Ice Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Synthetic workflow for the preparation of this compound.

Reaction Scheme

Reaction_Scheme reactant 4-Methyl-2-(trifluoromethyl)pyridine product This compound reactant->product reagents HNO₃, H₂SO₄ 0-5 °C

Caption: Overall reaction for the nitration of 4-methyl-2-(trifluoromethyl)pyridine.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be consistent with the proposed structure.

    • ¹³C NMR will confirm the number of unique carbon environments.

    • ¹⁹F NMR will show a singlet corresponding to the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹), C-F bonds, and aromatic C-H bonds.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its elemental composition.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase reaction time or slightly elevate the temperature (e.g., to room temperature after initial stirring at 0-5 °C), but monitor for side product formation.
Loss of product during workup.Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions.
Formation of Multiple IsomersInsufficient regioselectivity.Lowering the reaction temperature may improve selectivity. The use of alternative nitrating agents (e.g., nitric acid in trifluoroacetic anhydride) could be explored.
Incomplete NeutralizationInsufficient base added.Monitor the pH carefully during the addition of sodium bicarbonate. Add base until effervescence ceases and the pH is stable in the desired range.

Conclusion

This guide provides a robust and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. The successful synthesis and characterization of this compound will enable further exploration of its chemical reactivity and potential biological activities.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine scaffold is of paramount importance due to its prevalence in a vast array of pharmaceuticals and agrochemicals. This guide focuses on a particularly intriguing building block: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine . The unique substitution pattern of this molecule—featuring both electron-withdrawing nitro and trifluoromethyl groups and an electron-donating methyl group—imparts a distinct electronic and steric profile, making it a valuable synthon for the creation of novel chemical entities.

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach the synthesis of complex molecules, offering a versatile and efficient toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document serves as a comprehensive technical guide, providing detailed application notes and robust protocols for the palladium-catalyzed functionalization of the this compound core. As a Senior Application Scientist, the aim is to not only present step-by-step procedures but also to elucidate the underlying chemical principles and strategic considerations that inform these experimental designs.

The protocols herein are built upon established methodologies for cross-coupling reactions on electron-deficient pyridine systems and are intended to serve as a strong foundation for researchers to explore the rich chemistry of this versatile scaffold.

The Substrate: Understanding the Reactivity of this compound Derivatives

To effectively employ this compound in cross-coupling reactions, it is crucial to first introduce a suitable leaving group, typically a halide (Cl, Br, I), at a reactive position. For the purpose of these application notes, we will consider the hypothetical but highly plausible starting material, 2-halo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine . The reactivity of this substrate is governed by several key factors:

  • Electronic Effects: The potent electron-withdrawing nature of the nitro (NO₂) and trifluoromethyl (CF₃) groups renders the pyridine ring highly electron-deficient. This electronic characteristic significantly facilitates the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond at the 2-position, which is often the rate-limiting step in the catalytic cycle.[2]

  • Steric Hindrance: The methyl group at the 4-position introduces a degree of steric hindrance, which can influence the approach of the catalyst and the coupling partners. This needs to be considered when selecting appropriate ligands for the palladium catalyst.

  • Regioselectivity: With a halide at the 2-position, cross-coupling reactions are expected to proceed with high regioselectivity at this site.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] This reaction is particularly well-suited for the arylation and vinylation of the this compound scaffold.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often highly effective for cross-coupling of electron-deficient heteroaryl halides. These ligands promote the formation of the active Pd(0) species and stabilize the catalytic intermediates.

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation. The choice of base can be critical and may need to be optimized for specific substrates.[4]

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME and water is commonly used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine with an arylboronic acid.

Materials:

  • 2-Bromo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃Toluene/H₂O10080-90
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O8575-85

Note: Yields are hypothetical and based on typical outcomes for similar electron-deficient pyridine substrates. Optimization may be required for specific coupling partners.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] This reaction is of immense importance in drug discovery, as the aniline and related motifs are prevalent in a wide range of bioactive molecules.[7]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often superior for coupling with heteroaryl chlorides and bromides.[6] These ligands facilitate both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and form the active palladium-amido complex.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloro-4-methyl-5-nitro-2-(trifluoromethyl)pyridine with a primary or secondary amine.

Materials:

  • 2-Chloro-4-methyl-5-nitro-2-(trifluoromethyl)pyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry, oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a solution of 2-chloro-4-methyl-5-nitro-2-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene11080-90
2AnilinePd(OAc)₂/RuPhosLHMDSDioxane10075-85
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene11070-80

Note: Yields are hypothetical and based on typical outcomes for similar electron-deficient pyridine substrates. Optimization may be required for specific coupling partners.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to valuable alkynyl-substituted pyridines.[8][9] These products are versatile intermediates for further transformations or can exhibit interesting biological and material properties.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[8] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. Copper-free conditions have also been developed to avoid potential issues with copper contamination.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 2-iodo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine with a terminal alkyne.

Materials:

  • 2-Iodo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA, 3.0 equivalents)

  • Anhydrous THF

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 2-iodo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Sonogashira Coupling
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuITEATHF2585-95
2TrimethylsilylacetylenePd(OAc)₂/XPhosDIPEADMF5080-90
3Propargyl alcoholPdCl₂(dppf)/CuITEAAcetonitrile4075-85

Note: Yields are hypothetical and based on typical outcomes for similar electron-deficient pyridine substrates. Optimization may be required for specific coupling partners.

Mechanistic Overview: The Palladium Catalytic Cycle

The success of these cross-coupling reactions hinges on a well-defined catalytic cycle involving a palladium catalyst. While the specific details can vary depending on the reaction type, the fundamental steps are conserved.[2]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-4-methyl-5-nitro-2-(trifluoromethyl)pyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the coupling partner (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Experimental Workflow: A Visual Guide

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base assembly Assemble Glassware under Inert Atmosphere reagents->assembly solvent Add Anhydrous Solvent assembly->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis

References

Application Notes & Protocols: Unlocking the Bioactive Potential of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine Scaffold

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its presence in numerous natural products and synthetic drugs.[1][2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group into this heterocyclic system often confers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[5][6][7] The presence of a nitro group further enhances the synthetic versatility of the molecule, serving as a key functional handle for a variety of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound to generate novel bioactive molecules. We will explore the chemical logic behind derivatization strategies and provide detailed, field-proven protocols for synthesis and biological evaluation.

I. Chemical Reactivity and Derivatization Strategy

The chemical personality of this compound is dictated by its unique substitution pattern. The potent electron-withdrawing effects of both the trifluoromethyl group at the 2-position and the nitro group at the 5-position render the pyridine ring highly electron-deficient. This electronic landscape governs the primary avenues for synthetic modification. Our strategy will focus on two principal reaction pathways:

  • Reduction of the Nitro Group: The nitro group is a versatile precursor to an amino group. This transformation is a gateway to a vast array of subsequent functionalizations, including amide bond formation, sulfonamide synthesis, and urea formation, allowing for the introduction of diverse chemical moieties to probe structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is generally electron-deficient, the specific positioning of substituents can create sites amenable to nucleophilic attack. This pathway can be exploited to introduce a variety of functional groups directly onto the pyridine core.

The following diagram illustrates the proposed core derivatization strategy:

G A This compound B Reduction of Nitro Group A->B C 4-Methyl-2-(trifluoromethyl)pyridin-5-amine B->C D Amide Synthesis C->D E Sulfonamide Synthesis C->E F Urea/Thiourea Formation C->F G Library of Bioactive Candidates D->G E->G F->G

Caption: Core derivatization strategy for this compound.

II. Synthetic Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction of the Nitro Group to Synthesize 4-Methyl-2-(trifluoromethyl)pyridin-5-amine

Rationale: The conversion of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation. Tin(II) chloride in an acidic medium offers a reliable alternative for benchtop synthesis.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and tin(II) chloride dihydrate (4.0 eq).

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Amide Derivatives

Rationale: Amide bond formation is a fundamental reaction in drug discovery. The following protocol utilizes a standard coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), to facilitate the reaction between the synthesized amine and a carboxylic acid. This approach allows for the introduction of a wide variety of R-groups.

Materials:

  • 4-Methyl-2-(trifluoromethyl)pyridin-5-amine (from Protocol 1)

  • Carboxylic acid of choice (R-COOH)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) and 4-Methyl-2-(trifluoromethyl)pyridin-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

A recent study demonstrated the synthesis of trifluoromethylpyridine amide derivatives containing sulfur moieties with notable antibacterial and insecticidal activities, highlighting the potential of this class of compounds.[8]

Protocol 3: Synthesis of Sulfonamide Derivatives

Rationale: Sulfonamides are a well-established class of pharmacophores. This protocol describes the reaction of the amine with a sulfonyl chloride.

Materials:

  • 4-Methyl-2-(trifluoromethyl)pyridin-5-amine (from Protocol 1)

  • Sulfonyl chloride of choice (R-SO₂Cl)

  • Pyridine (as a base and solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-Methyl-2-(trifluoromethyl)pyridin-5-amine (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

III. Biological Evaluation and Screening

The trifluoromethylpyridine scaffold is present in a wide range of bioactive molecules, including those with anticancer, antibacterial, and herbicidal properties.[5][9][10] Therefore, a tiered screening approach is recommended.

Workflow for Biological Screening:

G A Synthesized Compound Library B Primary Screening A->B C Antimicrobial Assays (e.g., MIC) B->C D Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->D E Herbicidal Assays (e.g., seed germination) B->E F Hit Identification C->F D->F E->F G Secondary Screening (Dose-response, Selectivity) F->G H Lead Optimization G->H

Caption: Tiered workflow for the biological screening of novel derivatives.

Protocol 4: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

Rationale: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism. This is a standard and crucial assay in the discovery of new antibacterial agents.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions with MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 5: In Vitro Anticancer Activity - MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

IV. Data Summary and Interpretation

To facilitate the analysis of structure-activity relationships, it is crucial to organize the synthetic and biological data in a clear and concise manner.

Compound IDR-Group (for Amides/Sulfonamides)Yield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. MCF-7
SM-01 This compound->128>128>100
AM-01 4-Methyl-2-(trifluoromethyl)pyridin-5-amine85128>12885.3
AMD-01 -C(O)CH₃756412852.1
AMD-02 -C(O)Ph82326425.7
SUL-01 -SO₂CH₃786412848.9
SUL-02 -SO₂Ph85163215.2

Table 1: Exemplary data table for organizing synthetic yields and biological activity of synthesized derivatives.

V. Conclusion and Future Directions

The strategic derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in this document provide a robust framework for the synthesis of diverse libraries of compounds and their subsequent biological evaluation. Future work should focus on expanding the diversity of the synthesized library, exploring other reaction pathways, and conducting more in-depth mechanistic studies on the most promising lead compounds. The unique electronic properties conferred by the trifluoromethyl and nitro groups make this scaffold a rich starting point for innovation in both medicine and agriculture.

VI. References

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. 8

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. 9

  • Applications of trifluoromethyl pyridine. Huimeng Bio-tech. 5

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 6

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. 10

  • The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applications and Protocols. Benchchem. 1

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. 11

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. 2

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. 12

  • The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. Inno Pharmchem. 7

  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. 3

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. 4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Given the limited specific literature for this exact molecule, this guide synthesizes information from related syntheses and fundamental principles of pyridine chemistry to offer a comprehensive resource.

Introduction

The synthesis of this compound involves the nitration of 4-methyl-2-(trifluoromethyl)pyridine. This process, while seemingly straightforward, presents several challenges primarily related to the regioselectivity of the nitration and the potential for side-product formation. The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the 2-position.[1] Conversely, the methyl group at the 4-position is an activating, ortho-, para-director. The interplay of these electronic effects dictates the outcome of the nitration.

This guide will walk you through the key aspects of the synthesis, from understanding the reactivity of the starting material to troubleshooting common issues that may arise during the reaction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most direct and common method is the electrophilic nitration of 4-methyl-2-(trifluoromethyl)pyridine using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Q2: Where can I source the starting material, 4-methyl-2-(trifluoromethyl)pyridine?

A2: 2-Methyl-4-(trifluoromethyl)pyridine is a commercially available starting material.[2] Alternatively, it can be synthesized through various methods, including the construction of the pyridine ring from a trifluoromethyl-containing building block.[3]

Q3: What are the expected challenges regarding regioselectivity in the nitration of 4-methyl-2-(trifluoromethyl)pyridine?

A3: The key challenge is controlling the position of the incoming nitro group. The trifluoromethyl group at the 2-position is a strong deactivating group and a meta-director. The methyl group at the 4-position is an activating group and an ortho-, para-director. Therefore, the nitration is expected to be directed to the positions ortho to the methyl group (positions 3 and 5). Due to steric hindrance from the adjacent trifluoromethyl group, nitration at the 5-position to yield the desired product is generally favored over the 3-position. However, the formation of the 3-nitro isomer is a potential side reaction.

Q4: What are the likely byproducts in this reaction?

A4: Potential byproducts include:

  • 3-nitro isomer: 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine.

  • Dinitro products: Although less likely due to the deactivated ring, over-nitration could lead to dinitrated species under harsh conditions.

  • Oxidation products: The methyl group can be susceptible to oxidation, especially with strong nitrating agents or at elevated temperatures.

  • Starting material: Incomplete reaction will result in the presence of unreacted 4-methyl-2-(trifluoromethyl)pyridine.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A suitable solvent system for TLC would need to be determined empirically, but a mixture of hexane and ethyl acetate is a good starting point.

Q6: What are the recommended purification methods for the final product?

A6: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and byproducts, but a gradient of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Possible Cause(s) Recommended Action(s)
Low or No Product Formation 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Poor quality of starting materials or reagents. 4. Incomplete reaction.1. Use a stronger nitrating agent (e.g., fuming nitric acid/oleum). However, be cautious as this can decrease selectivity.[4] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reagents are pure and anhydrous. 4. Extend the reaction time and monitor by TLC or GC-MS.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the nitration. 2. Reaction temperature is too high, leading to less selective nitration.1. Optimize the reaction temperature. Lower temperatures often favor the formation of a specific isomer. 2. Experiment with different nitrating agents (e.g., N2O5 in an ionic liquid) which may offer better regioselectivity.[5]
Significant Amount of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Inadequate amount of nitrating agent.1. Increase the reaction time or temperature cautiously. 2. Increase the stoichiometry of the nitrating agent.
Product Decomposition or Darkening of Reaction Mixture 1. Reaction temperature is too high. 2. Presence of impurities that catalyze decomposition.1. Maintain a lower reaction temperature. 2. Ensure the purity of the starting material and reagents.
Difficult Purification 1. Similar polarity of the desired product and byproducts. 2. Oily nature of the product.1. Utilize a high-efficiency silica gel for column chromatography and a shallow solvent gradient. 2. If the product is an oil, consider converting it to a solid derivative (e.g., a salt) for purification, if applicable.

Experimental Protocol (Representative)

Disclaimer: The following is a representative protocol based on general procedures for the nitration of substituted pyridines.[6] Researchers should perform their own risk assessment and optimization.

Synthesis of this compound

Materials:

  • 4-Methyl-2-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: In a separate flask, dissolve 4-methyl-2-(trifluoromethyl)pyridine in a minimal amount of concentrated sulfuric acid and cool the mixture to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Be cautious as this will generate CO2 gas.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate as the eluent.

Table 1: Key Reaction Parameters (Representative)

ParameterRecommended Condition
Reactant Ratio 1 eq. 4-methyl-2-(trifluoromethyl)pyridine : 1.1-1.5 eq. Nitric Acid : 2-3 eq. Sulfuric Acid
Temperature 0 - 10 °C
Reaction Time 2 - 6 hours (monitor by TLC/GC-MS)
Solvent Concentrated Sulfuric Acid
Work-up Quenching on ice, neutralization, and extraction
Purification Column Chromatography (Silica Gel)

Visualizing the Process

Reaction Pathway:

Synthesis SM 4-Methyl-2-(trifluoromethyl)pyridine Reagents HNO₃ / H₂SO₄ SM->Reagents Nitration Product This compound Reagents->Product Major Product Byproduct 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine Reagents->Byproduct Minor Byproduct

Caption: Synthesis of this compound.

Troubleshooting Workflow:

Troubleshooting decision decision issue Low Conversion or Side Reactions optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) issue->optimize_conditions solution solution start Start Synthesis check_yield Check Yield & Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Crude low_yield->issue Yes impure Impure Product? low_yield->impure No improve_purification Improve Purification (Column Chromatography) impure->improve_purification Yes success Successful Synthesis impure->success No optimize_conditions->start Retry improve_purification->success

References

optimizing reaction conditions for 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your reaction conditions effectively.

Introduction: Synthetic Strategy Overview

The synthesis of this compound is not a trivial one-step process. It requires a strategic, two-part approach owing to the electronic nature of the pyridine ring and the powerful influence of the trifluoromethyl group. The most common and logical pathway involves:

  • Part 1: Precursor Synthesis: Formation of the key intermediate, 4-Methyl-2-(trifluoromethyl)pyridine .

  • Part 2: Electrophilic Nitration: Introduction of the nitro group at the 5-position of the precursor.

Each stage presents unique challenges that demand careful control of reaction parameters. This guide is structured to address each part sequentially, providing FAQs and troubleshooting solutions.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration A Starting Material (e.g., 4-Picoline) B Side-Chain Chlorination A->B Cl2, Initiator C Halogen Exchange (Fluorination) B->C HF, Catalyst (High T, P) D Precursor: 4-Methyl-2-(trifluoromethyl)pyridine C->D E Nitration Reaction D->E HNO3 / H2SO4 F Final Product: This compound E->F

Caption: Overall two-part synthetic workflow.

Part 1: Synthesis of 4-Methyl-2-(trifluoromethyl)pyridine (Precursor)

The primary challenge in this step is the introduction of the highly stable trifluoromethyl group onto the pyridine ring. The most industrially viable methods often involve a halogen exchange (Halex) reaction starting from a trichloromethyl intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for creating trifluoromethylpyridines?

A1: There are three primary strategies for synthesizing trifluoromethylpyridines (TFMPs).[1][2] The first, and often used in industrial settings, is the chlorine/fluorine exchange of a trichloromethylpyridine precursor. This involves chlorinating a methylpyridine (picoline) and then fluorinating the resulting -CCl3 group with hydrogen fluoride (HF), often at high temperatures and pressures.[1][3][4] The second method involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[2] The third, less common for this substitution pattern, is the direct introduction of a trifluoromethyl group.[1]

Q2: Why are harsh conditions like high temperature and pressure necessary for the fluorination step?

A2: The conversion of a trichloromethyl (-CCl3) group to a trifluoromethyl (-CF3) group is an energetically demanding process. It requires breaking strong C-Cl bonds and forming even stronger C-F bonds. High temperatures (>150 °C) provide the necessary activation energy, while superatmospheric pressures (5-1200 psig) are often used to keep the volatile anhydrous hydrogen fluoride (HF) in the liquid phase, ensuring efficient reaction kinetics.[4] Metal halide catalysts (e.g., FeCl3, SnCl4) are crucial for facilitating the halogen exchange.[4]

Q3: What determines the position of the trifluoromethyl group?

A3: The position is determined by the starting material. To synthesize 4-Methyl-2-(trifluoromethyl)pyridine , one would logically start with 4-methyl-2-picoline (4,2-lutidine). The methyl group at the 2-position would be selectively chlorinated and subsequently fluorinated.

Troubleshooting Guide: Precursor Synthesis

Problem 1: Low or no conversion during the fluorination (-CCl3 to -CF3) step.

  • Plausible Cause: Insufficient reaction temperature, catalyst deactivation, or poor quality of the fluorinating agent.

  • Proposed Solution:

    • Temperature Verification: Ensure your reaction is reaching the target temperature, typically between 150 °C and 250 °C.[4] Use a calibrated probe and ensure efficient heat transfer.

    • Catalyst Check: The metal halide catalyst (e.g., anhydrous FeCl3) is hygroscopic and can be deactivated by moisture. Ensure the catalyst is anhydrous and used in an appropriate molar percentage (0.5 to 10 mol%).[4]

    • Fluorinating Agent: Use anhydrous HF. The presence of water can quench the catalyst and lead to unwanted side reactions. A molar excess of at least 3 equivalents of HF is recommended to drive the reaction to completion.[4]

    • Pressure: Ensure the reaction vessel is maintaining the required superatmospheric pressure to keep HF in the liquid phase.

Problem 2: Formation of multiple chlorinated by-products on the pyridine ring.

  • Plausible Cause: Over-chlorination during the initial side-chain chlorination step. Vapor-phase reactions, in particular, can lead to nuclear chlorination if conditions are not carefully controlled.[1][3]

  • Proposed Solution:

    • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., Cl2 gas) to the starting picoline.

    • Optimize Temperature: The degree of nuclear chlorination is highly dependent on temperature. Lowering the temperature may reduce the formation of these by-products, though it might also slow the desired side-chain chlorination.

    • Reaction Phase: Liquid-phase chlorination can sometimes offer better selectivity and control compared to high-temperature (>300°C) vapor-phase reactions.[1]

Part 2: Nitration of 4-Methyl-2-(trifluoromethyl)pyridine

With the precursor in hand, the next step is electrophilic aromatic substitution to install the nitro group. This step is governed by the powerful directing effects of the existing substituents. The pyridine ring itself is electron-deficient, and the presence of the -CF3 group makes it exceptionally so, rendering nitration challenging.

Frequently Asked Questions (FAQs)

Q1: Why does the nitro group add at the 5-position?

A1: The regioselectivity is a result of the combined electronic effects of the substituents.

  • -CF3 group (at C2): This is a powerful electron-withdrawing group (EWG) with a Hammett constant (σp) of 0.54.[1] It strongly deactivates the entire ring, especially the ortho (C3) and para (C6, though C6 is the nitrogen position) positions relative to it.

  • -CH3 group (at C4): This is an electron-donating group (EDG) that activates the ring, primarily at its ortho (C3, C5) and para (C2, C6) positions.

  • Combined Effect: The C3 position is activated by the methyl group but strongly deactivated by the adjacent -CF3 group. The C5 position is also activated by the methyl group and is less electronically disfavored by the meta-positioned -CF3 group. Therefore, the C5 position is the most nucleophilic and kinetically favored site for electrophilic attack.

Q2: What are the typical reagents for nitrating a deactivated pyridine ring?

A2: Standard nitrating conditions, often referred to as "mixed acid," are required. This typically consists of concentrated nitric acid (HNO3) in a strong acid medium, most commonly concentrated sulfuric acid (H2SO4). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the high activation barrier of this deactivated ring system.

Troubleshooting Guide: Nitration

G Start Nitration Issue Q1 What is the primary issue? Start->Q1 A1 Low / No Conversion Q1->A1 A2 Multiple Isomers / Side Products Q1->A2 A3 Product Degradation (Charring) Q1->A3 S1 Increase reaction temp incrementally (e.g., 50-100°C). Use stronger nitrating agent (e.g., fuming H2SO4). A1->S1 S2 Decrease reaction temp (run at 0°C to 25°C). Ensure slow, controlled addition of substrate to acid. A2->S2 S3 Reaction is too exothermic. Cool reaction mixture efficiently. Add substrate portion-wise at a lower temperature. A3->S3

Caption: Decision workflow for troubleshooting the nitration step.

Problem 1: Reaction is sluggish, showing low or incomplete conversion.

  • Plausible Cause: The reaction conditions are not harsh enough to overcome the severe deactivation of the pyridine ring by the -CF3 group.

  • Proposed Solution:

    • Increase Temperature: Gently increase the reaction temperature. While initial attempts may start at room temperature, heating to 50-100°C is often necessary for deactivated substrates. Monitor the reaction closely by TLC or GC-MS to avoid decomposition.

    • Increase Reaction Time: Extend the reaction time. Some nitrations on deactivated rings can take several hours to reach completion.

    • Stronger Nitrating Agent: Consider using fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the nitronium ion. This should be done with extreme caution.

Problem 2: Formation of undesired side products, possibly from oxidation of the methyl group.

  • Plausible Cause: The reaction conditions are too harsh, leading to over-oxidation. Hot, concentrated nitric acid is a potent oxidizing agent.

  • Proposed Solution:

    • Temperature Control: This is the most critical parameter. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start by adding the substrate to the mixed acid at 0°C and then allow it to warm slowly to room temperature.

    • Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.1-1.5 equivalents). A large excess increases the risk of side reactions.

    • Order of Addition: Always add the pyridine substrate slowly to the chilled mixed acid. A reverse addition can create localized "hot spots" leading to uncontrolled reactions and degradation.

Experimental Protocols

Protocol 1: Illustrative Nitration of 4-Methyl-2-(trifluoromethyl)pyridine

Disclaimer: This protocol is illustrative and should be adapted and optimized for specific laboratory conditions. All work with strong acids must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid (98%).

  • Cooling: Cool the flask in an ice/water bath to 0-5°C.

  • Acid Mixture: While stirring, slowly add 1.5 equivalents of concentrated nitric acid (70%) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Substrate Addition: Once the acid mixture has re-cooled to 0-5°C, slowly add 1.0 equivalent of 4-Methyl-2-(trifluoromethyl)pyridine dropwise over 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC. If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be done slowly and with stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8. Ensure the solution is well-stirred and cooled, as neutralization is also exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Summary: Nitration Parameters
ParameterRecommended RangeRationale / Key Consideration
Temperature 0 °C to 50 °CBalances reaction rate against the risk of side product formation and degradation. Critical for selectivity.
HNO₃ (equiv.) 1.1 - 1.5Sufficient to drive the reaction without causing excessive oxidation.
H₂SO₄ (Solvent) 5-10 volumesActs as a catalyst and solvent; ensures the formation of the nitronium ion (NO₂⁺).
Reaction Time 2 - 12 hoursHighly dependent on substrate reactivity and temperature. Monitor to determine the endpoint.

References

Technical Support Center: Purification of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction

This compound is a substituted pyridine with electron-withdrawing nitro and trifluoromethyl groups. These functional groups significantly influence the molecule's chemical properties, including its polarity, basicity, and stability, which in turn dictate the optimal purification strategies. The basic nitrogen of the pyridine ring, while less basic due to the electron-withdrawing groups, still plays a crucial role in its chromatographic behavior and potential for salt formation. This guide will help you navigate the common challenges associated with purifying this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include:

  • Isomers: Positional isomers from the nitration step are a common challenge in the synthesis of nitropyridines.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Hydrolysis Products: If the synthesis involves the hydrolysis of a precursor, incomplete hydrolysis can be a source of impurities.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: How do the trifluoromethyl and nitro groups affect the purification strategy?

A2: The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the pyridine nitrogen.[3] This makes acidic washes for impurity removal less straightforward than with unsubstituted pyridine.[4] The nitro group is also electron-withdrawing and contributes to the compound's high polarity. Both groups make the compound potentially susceptible to degradation under harsh acidic or basic conditions.

Q3: My purified compound is a yellow oil, but I expected a solid. What could be the reason?

A3: The physical state of a compound is highly dependent on its purity. The presence of even minor impurities can significantly depress the melting point, causing the compound to appear as an oil or a low-melting solid.[5] It is also possible that the compound is polymorphic or has a low melting point. Ensuring high purity is the first step to obtaining a crystalline solid.[5]

Q4: Can I use distillation for purification?

A4: While distillation is a common technique for purifying pyridines, its applicability here depends on the thermal stability of the nitro group and the boiling points of the impurities.[6][7] Nitro compounds can be thermally labile and may decompose at high temperatures.[8] A careful evaluation on a small scale is recommended. Vacuum distillation could be an option to lower the required temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Symptom: During silica gel column chromatography, the desired compound elutes as a broad band, often tailing significantly, or co-elutes with impurities.

Probable Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[5] This interaction leads to a non-ideal elution profile, characterized by tailing and potentially irreversible adsorption.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine or pyridine into your eluent system.[5] This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

    • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These are good alternatives to silica gel for the purification of basic compounds.[5]

    • Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your non-polar solvent, then drying it before packing the column.

Workflow for Troubleshooting Poor Chromatographic Separation:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Prepare Eluent (with 0.5% TEA) B Pack Column A->B C Load Sample B->C D Elute and Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Pure Product G->H

References

Technical Support Center: Nitration of 2-(Trifluoromethyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the nitration of 2-(trifluoromethyl)-4-methylpyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific electrophilic aromatic substitution. The inherent electronic complexity of the substrate—possessing a deactivating pyridine ring, a strongly electron-withdrawing trifluoromethyl group, and a weakly electron-donating methyl group—makes this reaction a non-trivial synthetic step. This document provides field-proven insights to help you navigate the potential side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of two primary mono-nitrated isomers. Why is this happening and how can I control the regioselectivity?

Answer: The formation of a mixture of positional isomers, primarily 2-(trifluoromethyl)-4-methyl-3-nitropyridine and 2-(trifluoromethyl)-4-methyl-5-nitropyridine , is the most common outcome of this reaction. This is a direct consequence of the competing directing effects of the substituents and the pyridine nitrogen atom.

Mechanistic Rationale:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative, deactivating the ring towards electrophilic attack compared to benzene.[1] It strongly directs incoming electrophiles to the meta positions (C3 and C5) to avoid placing a positive charge on the nitrogen in the resonance-stabilized intermediate (the sigma complex).[2]

  • Trifluoromethyl Group (-CF₃) at C2: This is a powerful electron-withdrawing group due to the strong inductive effect of the fluorine atoms.[3][4][5] It is a strong deactivating group and a meta-director. In this molecule, it directs the incoming electrophile to the C5 position.

  • Methyl Group (-CH₃) at C4: This is a weakly electron-donating group that activates the ring through hyperconjugation and induction. It is an ortho- and para-director.[6] Relative to its position at C4, it directs the incoming electrophile to the C3 and C5 positions.

The combination of these effects creates a scenario where both the C3 and C5 positions are electronically favored for attack by the nitronium ion (NO₂⁺). The C5 position is favored by all three directing influences (N, -CF₃, and -CH₃), while the C3 position is favored by two (N and -CH₃). This leads to a mixture of products.

Controlling the ratio can be challenging and is often temperature and solvent-dependent. Lower temperatures may favor the thermodynamically more stable product, but this requires experimental validation.

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Potential Isomeric Products start 2-(Trifluoromethyl)-4-methylpyridine reagents HNO₃ / H₂SO₄ start->reagents Reaction product1 2-(Trifluoromethyl)-4-methyl-3-nitropyridine reagents->product1 Attack at C3 product2 2-(Trifluoromethyl)-4-methyl-5-nitropyridine reagents->product2 Attack at C5

Caption: Competing directing effects lead to isomeric products.

Q2: I'm observing very low conversion or no reaction at all. What conditions are required to nitrate this highly deactivated ring?

Answer: This is a common issue. The combination of the electron-deficient pyridine ring and the potent electron-withdrawing -CF₃ group makes the substrate extremely unreactive towards electrophilic aromatic substitution.[1][5] Standard nitrating conditions used for benzene or activated aromatics will likely fail. Drastic conditions are necessary to generate a high enough concentration of the nitronium ion (NO₂⁺) and overcome the high activation energy barrier.[1]

Troubleshooting & Optimization:

  • Increase Acid Strength & Temperature: The most straightforward approach is to use stronger nitrating mixtures and higher temperatures. Fuming sulfuric acid (oleum) and fuming nitric acid are often required.

  • Sequential Addition: Add the pyridine substrate slowly to the pre-mixed and cooled nitrating acid. This maintains control over the initial exothermic protonation.

  • Temperature Control: After the initial addition, the reaction often requires significant heating (e.g., 100-130°C) for several hours to drive the reaction to completion.

Table 1: Recommended Nitrating Conditions for Deactivated Pyridines

Nitrating SystemTypical Temperature RangeKey Considerations
Conc. HNO₃ / Conc. H₂SO₄50 - 100 °COften insufficient for this substrate; starting point for optimization.
Fuming HNO₃ / Conc. H₂SO₄80 - 120 °CIncreased NO₂⁺ concentration. Handle fuming nitric acid with extreme care.
KNO₃ / Fuming H₂SO₄ (Oleum)100 - 140 °CA powerful system that generates NO₂⁺ in situ under strongly acidic conditions.
Conc. HNO₃ / Fuming H₂SO₄ (Oleum)100 - 140 °CProvides a highly dehydrating and acidic environment to maximize NO₂⁺ formation.

Caution: These reactions are highly exothermic and generate corrosive gases. They must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. A blast shield is recommended.

Q3: My analysis shows the presence of dinitrated products. How can I improve the selectivity for mono-nitration?

Answer: The formation of dinitrated species is a classic side reaction when using harsh conditions required for the initial nitration.[7] Once the first nitro group is on the ring, the ring is even more deactivated. However, under the forcing conditions used, a second nitration can still occur. To favor mono-nitration, you must carefully control the reaction parameters to stop the reaction after the first electrophilic addition.

Strategies to Minimize Over-Nitration:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of a second nitration.[7] Aim for 1.05 to 1.2 equivalents of nitric acid.

  • Lower Reaction Temperature: While high temperatures are needed for the reaction to proceed, excessive heat will accelerate the rate of the second nitration. Find the minimum temperature required for an acceptable rate of mono-nitration.

  • Slow Reagent Addition: Add the nitrating agent dropwise at a low temperature (e.g., 0-10°C) before slowly heating the reaction.[7] This prevents localized high concentrations of the nitronium ion.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the mono-nitrated product. Quench the reaction as soon as the optimal conversion is reached, before significant dinitration occurs.[7]

Caption: Workflow to minimize over-nitration by monitoring progress.

Q4: I am detecting byproducts that suggest the 4-methyl group has been oxidized. How can I prevent this?

Answer: Hot, concentrated nitric and sulfuric acid mixtures are powerful oxidizing agents. The alkyl side chain (-CH₃), being an electron-rich site, is susceptible to oxidation under these harsh conditions.[8] This can lead to the formation of a carboxylic acid (2-(trifluoromethyl)-3-nitro-pyridine-4-carboxylic acid) or other oxidative degradation products.

Mitigation Strategies:

  • Strict Temperature Control: Avoid exceeding the necessary reaction temperature. Run test reactions at slightly lower temperatures (e.g., 90°C, 100°C, 110°C) to see if you can achieve acceptable conversion without significant oxidation.

  • Alternative Nitrating Agents: Consider nitrating systems that are less oxidizing but still potent enough for the substitution. A system like potassium nitrate (KNO₃) in oleum or concentrated H₂SO₄ can sometimes provide the necessary nitrating power with a slightly different reactivity profile that may reduce side-chain oxidation.

  • Shorter Reaction Time: As with over-nitration, monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to the harsh oxidizing conditions.

Experimental Protocols

Protocol 1: General Procedure for Nitration of 2-(Trifluoromethyl)-4-methylpyridine

Safety Notice: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate PPE.

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid (98%). Cool the flask in an ice/water bath to 0-5°C.

  • Addition of Nitric Acid: Slowly add 1.1 molar equivalents of fuming nitric acid (90%) to the cold sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 15°C. Stir the mixture for 15 minutes at 0-5°C.

  • Substrate Addition: Slowly and carefully add 1.0 molar equivalent of 2-(trifluoromethyl)-4-methylpyridine to the nitrating mixture. A slight exotherm will be observed. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture using an oil bath to the target temperature (e.g., 110°C).

  • Monitoring: Stir the reaction at this temperature for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, neutralizing with NaHCO₃, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold acidic solution by adding a saturated aqueous solution of sodium bicarbonate or by the careful portion-wise addition of solid sodium carbonate until the pH is ~7-8. Be cautious of vigorous gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation/recrystallization.

Protocol 2: Troubleshooting Guide for Product Analysis
Issue Detected (TLC/GC-MS)Potential CauseRecommended Action
Multiple product spots/peaks with similar polarityIsomeric productsCharacterize fractions by ¹H NMR and ¹⁹F NMR to identify 3-nitro vs. 5-nitro isomers.
Significant starting material remainsInsufficiently harsh conditionsIncrease reaction temperature or time. Consider using a stronger nitrating agent (see Table 1).
New, more polar spot/peak appears over timeMethyl group oxidationDecrease reaction temperature. Use a less oxidizing nitrating system. Reduce reaction time.
Product spot/peak decreases, baseline increasesProduct degradation / TarringReaction temperature is too high or time is too long. Repeat with stricter temperature control.
Higher molecular weight peak detected by MSDinitrationReduce equivalents of nitrating agent. Monitor reaction more closely and quench earlier.

References

Technical Support Center: A-Z Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the synthesis and purification of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this specific synthesis, moving beyond simple protocols to explain the "why" behind each step. Our goal is to empower you with the knowledge to not only replicate the synthesis but also to troubleshoot and optimize it effectively.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, providing detailed, actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I rectify this?

A1: Low yields in the nitration of pyridine derivatives are a frequent challenge. The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution. The presence of a strong electron-withdrawing group like the trifluoromethyl group further deactivates the ring. [1][2]Here are the primary factors to investigate:

  • Inadequate Nitrating Agent Strength: Standard nitrating mixtures (HNO₃/H₂SO₄) may not be potent enough for this deactivated substrate.

    • Solution: Consider using a stronger nitrating agent. A mixture of nitric acid and oleum (fuming sulfuric acid) can significantly increase the yield. [3]The oleum acts as a more powerful dehydrating agent, increasing the concentration of the active nitronium ion (NO₂⁺).

  • Reaction Temperature Too Low: While lower temperatures can favor specific isomer formation, they can also lead to an incomplete reaction if the activation energy is not met. [4] * Solution: Carefully control and potentially increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that drives the reaction to completion without significant side product formation.

  • Incomplete Reaction: Insufficient reaction time is a common culprit for low yields.

    • Solution: Extend the reaction time and monitor its progress. Ensure vigorous stirring to maintain a homogenous reaction mixture. [4]

Issue 2: Formation of Isomeric Byproducts

Q2: I've obtained a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity of the nitration?

A2: The directing effects of the methyl and trifluoromethyl groups on the pyridine ring influence the position of nitration. While the methyl group is an ortho-, para-director and the trifluoromethyl group is a meta-director, the overall electronic nature of the pyridine ring complicates predictions.

  • Controlling Reaction Temperature: Temperature plays a critical role in regioselectivity.

    • Solution: Lowering the reaction temperature can often favor the formation of a specific isomer. [4]Experiment with a range of temperatures to determine the optimal condition for maximizing the yield of the desired 5-nitro isomer.

  • Choice of Nitrating Agent: The nature of the nitrating agent can influence the isomer ratio.

    • Solution: Milder nitrating agents might offer better regioselectivity, although this could come at the cost of reaction rate and overall yield. [4]It's a trade-off that needs to be optimized for your specific requirements.

Issue 3: Difficulty in Product Purification

Q3: I'm struggling to purify the final product from the reaction mixture and unreacted starting materials. What are the recommended purification techniques?

A3: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.

  • Initial Work-up: The first step is to neutralize the acidic reaction mixture and perform an initial extraction.

    • Protocol:

      • Carefully pour the cooled reaction mixture into crushed ice.

      • Neutralize the mixture to a pH of 7-8 with a saturated sodium carbonate or sodium hydroxide solution. Be cautious as this is an exothermic process and can cause foaming. [5] 3. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. [5][6] 4. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [5]* Recrystallization: For solid products, recrystallization is an effective method for removing impurities. [5] * Solvent Selection: The choice of solvent is critical. Ideal solvents are those in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nitropyridine derivatives include ethanol, acetone, or mixtures like ether-petroleum ether. [5][7][8]* Column Chromatography: This is a powerful technique for separating isomers and other closely related impurities. [9][10] * Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. A common eluent system for nitropyridine compounds is a mixture of hexane and ethyl acetate or pentane and dichloromethane. [5][6]The optimal ratio will need to be determined empirically, often guided by TLC analysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the specific reaction conditions and the scale of the synthesis. With optimized conditions, including the use of a potent nitrating agent like nitric acid in oleum, yields can be significantly improved from around 50% to over 90% for some nitropyridine syntheses. [3] Q2: What are the key safety precautions to consider when working with this compound and the nitration reaction?

A2: Safety is paramount in any chemical synthesis, especially one involving strong acids and potentially energetic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes from nitric acid and other reagents. [4]* Handling of Reagents:

    • Nitrating Mixture: The addition of nitric acid to sulfuric acid or oleum is highly exothermic. Always add the nitric acid slowly to the sulfuric acid/oleum with cooling in an ice bath.

    • Quenching: Quenching the reaction by adding it to ice should be done slowly and carefully to control the exothermic reaction.

  • Product Handling: Nitro compounds can be thermally sensitive. Avoid excessive heat during purification and storage. Store the final product in a cool, dry place away from heat sources. [4] Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the presence of any isomeric impurities. [4]* Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing the purity of the final product and quantifying any impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the C-F bonds of the trifluoromethyl group.

Part 3: Experimental Protocols & Data

Table 1: Recommended Solvents for Purification
Purification StepRecommended Solvent(s)Rationale
Extraction Dichloromethane, Ethyl AcetateGood solubility for the product and immiscible with water. [5][6]
Recrystallization Ethanol, Acetone, Ether/Petroleum EtherSolvents with varying polarities to achieve differential solubility for purification. [5][7][8]
Column Chromatography Hexane/Ethyl Acetate, Pentane/DichloromethaneCommon eluent systems for separating nitro compounds on silica gel. [5][6]
Protocol: General Procedure for Nitration

Caution: This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any new experiment.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to oleum while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the starting material, 4-Methyl-2-(trifluoromethyl)pyridine.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the flask containing the pyridine derivative, ensuring the reaction temperature is maintained at the desired level (e.g., 0-5 °C).

  • Reaction Monitoring: Allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or sodium hydroxide until the pH is between 7 and 8.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Part 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stirring) CheckReagents->CheckConditions MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckConditions->MonitorReaction IdentifyIssue Identify Issue: - Incomplete Reaction - Degradation - Incorrect Conditions MonitorReaction->IdentifyIssue AdjustProtocol Adjust Protocol: - Increase Temperature - Extend Reaction Time - Use Stronger Nitrating Agent IdentifyIssue->AdjustProtocol End Optimized Yield AdjustProtocol->End

Caption: A logical flow for diagnosing and resolving low product yield.

Diagram 2: Purification Strategy

PurificationStrategy CrudeProduct Crude Product From Reaction Work-up Recrystallization Recrystallization - Removes bulk impurities - Requires suitable solvent CrudeProduct->Recrystallization Initial Purification ColumnChromatography Column Chromatography - Separates isomers - High purity achievable CrudeProduct->ColumnChromatography Direct purification (if necessary) Recrystallization->ColumnChromatography If isomers or persistent impurities PureProduct Pure Product Characterize by NMR, MS, HPLC Recrystallization->PureProduct If sufficient purity ColumnChromatography->PureProduct

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts in 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter discrepancies in their NMR data for this compound. Here, we will explore the common causes of these shifts and provide systematic, step-by-step guidance to diagnose and resolve these issues, ensuring the accuracy and integrity of your experimental results.

Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my ¹H NMR spectrum. What are the most common causes?

Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits are impurities, residual solvents, or water.[1][2]

  • Isotopic Impurities: Incomplete deuteration of NMR solvents can lead to residual solvent peaks. For example, in CDCl₃, a peak for residual CHCl₃ is often observed around 7.26 ppm.[2]

  • Chemical Impurities: These can be introduced during synthesis, purification, or sample handling. Common examples include residual starting materials, byproducts, or solvents like ethyl acetate or hexane.[1][3]

  • Water: A broad singlet that can appear over a wide chemical shift range, often between 1.5 and 5 ppm, depending on the solvent, concentration, and temperature.[1][4]

Troubleshooting Steps:

  • Identify Residual Solvent Peaks: Compare the chemical shifts of the unexpected peaks with a table of common NMR solvent impurities.[5][6]

  • Check for Water: To confirm a water peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish due to proton-deuterium exchange.[3]

  • Review Synthesis and Purification: Scrutinize your synthetic route and purification methods to identify potential starting materials or byproducts that could be present as impurities.[2]

Q2: The chemical shifts of the pyridine ring protons are not what I predicted. Why might this be?

The chemical shifts of aromatic protons are highly sensitive to the electronic environment, which is influenced by the substituents on the ring. In this compound, you have three distinct substituents that exert strong electronic effects.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and inductive effects. It deshields the protons on the aromatic ring, causing them to shift downfield (to a higher ppm value).[7]

  • Trifluoromethyl Group (-CF₃): This is also a strong electron-withdrawing group, primarily through a strong inductive effect. It will also contribute to the deshielding of the ring protons.

  • Methyl Group (-CH₃): This is an electron-donating group, which shields the aromatic protons, causing an upfield shift (to a lower ppm value).

The final chemical shift of each proton is a net result of these competing effects. The proton at position 6 is ortho to the strongly withdrawing nitro group and meta to the methyl group, so it is expected to be the most downfield of the aromatic protons. The proton at position 3 is ortho to the trifluoromethyl group and meta to the nitro group, also resulting in a significant downfield shift.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Proton PositionExpected Chemical Shift Range (ppm) in CDCl₃Key Influencing Substituents
H-3~8.0 - 8.5Ortho to -CF₃, Meta to -NO₂
H-6~8.5 - 9.0Ortho to -NO₂, Meta to -CH₃
CH₃~2.5 - 2.7Attached to aromatic ring

Note: These are approximate values and can be influenced by solvent and concentration.

Q3: My spectrum shows broad peaks. What could be the issue?

Broadening of NMR signals can be attributed to several factors:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized by a process called shimming. Poor shimming is a very common cause of broad peaks.[8][9]

  • Low Sample Concentration: Insufficient sample concentration can lead to a poor signal-to-noise ratio, making peaks appear broad.[2]

  • Presence of Paramagnetic Impurities: Paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[9][10] Degassing the sample can sometimes help.

  • Chemical Exchange or Conformational Dynamics: If the molecule is undergoing a chemical exchange process or conformational changes on a timescale similar to the NMR experiment, the peaks can broaden. For some substituted pyridines, rotation around a bond can be hindered, leading to the presence of different conformers (rotamers) that may be in equilibrium.[11][12]

Troubleshooting Workflow for Broad Peaks

Caption: A flowchart for troubleshooting broad NMR peaks.

Q4: The ¹³C NMR spectrum is more complex than I expected. What should I consider?

The ¹³C NMR spectrum of this compound will also be influenced by the strong electronic effects of the substituents. Additionally, coupling between carbon and fluorine can lead to splitting of the carbon signals.

  • ¹³C-¹⁹F Coupling: The trifluoromethyl group will cause the carbon it is attached to (C-2) to appear as a quartet. Long-range coupling may also be observed for other carbons in the ring.[13][14]

  • Substituent Effects on Chemical Shifts:

    • The nitro and trifluoromethyl groups will cause the carbons they are attached to, as well as the ortho and para carbons, to shift downfield.

    • The methyl group will cause an upfield shift for the carbon it is attached to and other carbons in the ring.

Data Presentation: Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling

Carbon PositionExpected Chemical Shift Range (ppm) in CDCl₃Expected Multiplicity due to ¹⁹F Coupling
C-2~155 - 160Quartet (q)
C-3~120 - 125May show small quartet
C-4~145 - 150Singlet (s)
C-5~140 - 145Singlet (s)
C-6~150 - 155May show small quartet
-CF₃~120 - 125Quartet (q)
-CH₃~15 - 20Singlet (s)

Note: These are approximate values and can be influenced by solvent and concentration.

Experimental Protocols
Standard Protocol for NMR Sample Preparation

To minimize variability and potential for contamination, follow this standardized sample preparation protocol:

  • Glassware: Ensure your NMR tube and any vials or pipettes are scrupulously clean and dry. It is recommended to oven-dry glassware to remove residual acetone or water.[3]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.

  • Solvent Addition: Using a clean, dry pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For accurate chemical shift referencing, it is recommended to use a solvent containing a known internal standard like tetramethylsilane (TMS).[15]

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution to the NMR tube.[1]

Logical Relationship Diagram for Experimental Success

Caption: Key factors contributing to high-quality NMR data.

References

Technical Support Center: Strategies to Avoid Over-Nitration in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridine derivatives. Here, we address common challenges and provide actionable strategies to control reaction selectivity and prevent over-nitration, a frequent complication in electrophilic aromatic substitution on the pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so challenging, often resulting in low yields or unwanted byproducts?

The difficulty arises from the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic attack—much more so than in benzene.[1][2][3] This deactivation means that harsh reaction conditions, such as high temperatures and aggressive nitrating agents (e.g., fuming nitric and sulfuric acid), are required to achieve any significant conversion.[1][4] Furthermore, under these strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making the substitution even more difficult.[5] The reaction favors substitution at the 3-position (meta-position), as attack at the 2- or 4-positions would create an unstable intermediate with a positive charge on the already electron-deficient nitrogen atom.[6][7]

Q2: I'm observing significant amounts of dinitrated products. How can I steer the reaction to favor mono-nitration?

Over-nitration is a common consequence of the forceful conditions required for the initial nitration, especially if the pyridine ring has any activating substituents.[4] To enhance selectivity for the mono-nitrated product, several parameters must be precisely controlled:

  • Temperature Control: The rate of the second nitration is highly sensitive to temperature. Lowering and strictly maintaining the reaction temperature is the most critical step to reduce the formation of dinitrated byproducts.[4]

  • Stoichiometry of Nitrating Agent: Employing a minimal excess of the nitrating agent is crucial. A large excess dramatically increases the probability of multiple nitration events.[4]

  • Rate of Addition: Add the nitrating mixture dropwise or in very small portions. This maintains a low instantaneous concentration of the active electrophile (the nitronium ion, NO₂⁺), favoring the slower, initial nitration over the subsequent one.[4]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the optimal yield of the mono-nitrated product is observed, before dinitration becomes significant.[4]

Q3: Are there alternative, milder methods to synthesize specific nitropyridine isomers and avoid the harsh conditions of direct nitration?

Yes, when direct nitration proves too aggressive or lacks selectivity, several alternative strategies can be employed:

  • Nitration of Pyridine-N-Oxide: A widely used strategy involves the initial oxidation of pyridine to pyridine-N-oxide. The N-oxide group is electron-donating, which activates the ring towards electrophilic substitution, particularly at the 4-position.[8][9] After nitration, the N-oxide can be selectively reduced to yield the 4-nitropyridine. This method allows for nitration under much milder conditions.[10]

  • Nitration via Dinitrogen Pentoxide (N₂O₅): A method developed by Bakke involves using dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate.[5][11] This intermediate then rearranges to 3-nitropyridine upon treatment with aqueous sulfur dioxide or sodium bisulfite.[5][11] This pathway avoids direct electrophilic aromatic substitution on the deactivated ring and can provide good yields of the 3-nitro isomer.[5][12]

  • Nitration in Trifluoroacetic Anhydride: Using a mixture of nitric acid in trifluoroacetic anhydride is another effective method that can provide 3-nitropyridines in moderate to high yields, often under less harsh conditions than the classic H₂SO₄/HNO₃ mixture.[13][14][15]

Q4: How do existing substituents on the pyridine ring affect the risk of over-nitration?

Substituents have a profound impact on both the reactivity of the ring and the potential for over-nitration.

  • Electron-Donating Groups (EDGs): Groups like alkyls (-R), amines (-NH₂), or hydroxyls (-OH) activate the pyridine ring. This makes the initial nitration easier but significantly increases the risk of di- or even tri-nitration. For example, the nitration of pyridine-2,6-diamines can proceed to the dinitro product with high yield under the right conditions.[16][17]

  • Electron-Withdrawing Groups (EWGs): Halogens or existing nitro groups further deactivate the ring. While this makes the first nitration more challenging, it inherently reduces the likelihood of a second nitration event.[4]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered during pyridine nitration experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Nitrated Product 1. Insufficiently Harsh Conditions: The pyridine ring is highly deactivated and requires potent conditions to react.[1] 2. Protonation of Pyridine: The formation of the pyridinium ion in strong acid further deactivates the ring.[5] 3. Reaction Temperature Too Low: While crucial for selectivity, a temperature that is too low may prevent the reaction from initiating.1. Increase Reaction Severity: Cautiously increase the temperature or use a stronger nitrating system (e.g., fuming H₂SO₄ (oleum) with concentrated HNO₃).[8][16] 2. Consider Alternative Reagents: Explore methods that do not rely on direct electrophilic attack on a protonated ring, such as the N₂O₅/NaHSO₃ method.[5][18] 3. Optimize Temperature: Gradually increase the reaction temperature in small increments while monitoring for product formation via TLC or GC-MS.
Excessive Over-Nitration (Dinitration) 1. Reaction Temperature Too High: Elevated temperatures provide the activation energy for the second nitration to occur rapidly.[4] 2. Large Excess of Nitrating Agent: A high concentration of the nitronium ion (NO₂⁺) drives the reaction toward multiple substitutions.[4] 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the formation of the mono-nitrated product is complete.1. Implement Strict Temperature Control: Conduct the reaction at the lowest possible temperature that still affords a reasonable rate for the first nitration. Use an ice or dry ice/acetone bath.[4] 2. Adjust Stoichiometry: Reduce the molar equivalents of the nitrating agent to the minimum required for full conversion of the starting material (e.g., 1.1-1.5 equivalents). 3. Monitor and Quench: Stop the reaction as soon as the desired product concentration is maximized. Quench by carefully pouring the reaction mixture onto crushed ice.[4]
Poor Regioselectivity (Mixture of Isomers) 1. Influence of Substituents: Existing functional groups on the ring direct the position of nitration. 2. Reaction Mechanism Ambiguity: Under certain conditions, alternative radical or rearrangement pathways may compete with the standard electrophilic aromatic substitution.[8]1. Analyze Directing Effects: Carefully consider the ortho-, para-, and meta-directing effects of your substituents to predict the major product. 2. Use a Regiospecific Strategy: If direct nitration is unselective, employ a strategy that provides unambiguous regiocontrol. For example, use the pyridine-N-oxide method for 4-nitration[10] or the N₂O₅ method for 3-nitration.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway for the mono-nitration of pyridine, highlighting the key intermediate and the potential for a subsequent, undesirable nitration event.

NitrationPathway Pyridine Pyridine SigmaComplex σ-Complex (Wheland Intermediate) Pyridine->SigmaComplex + NO₂⁺ (Slow, Rate-Limiting) NitratingMixture HNO₃ / H₂SO₄ NO2_ion NO₂⁺ (Electrophile) NitratingMixture->NO2_ion Generates MonoNitro 3-Nitropyridine (Desired Product) SigmaComplex->MonoNitro - H⁺ (Fast) OverNitration Dinitropyridine (Over-nitration Product) MonoNitro->OverNitration + NO₂⁺ (Requires Harsh Conditions, Leads to Over-nitration)

Caption: Pyridine nitration pathway showing formation of the desired 3-nitropyridine and the potential for over-nitration.

Protocol: Controlled Mono-Nitration of Pyridine

This protocol provides a general methodology for minimizing over-nitration during the direct nitration of a pyridine substrate. Warning: This reaction is highly exothermic and involves corrosive and oxidizing acids. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Methodology:

  • Cooling: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool the pyridine substrate (1.0 eq) to 0 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.2 eq) to chilled (0 °C) concentrated sulfuric acid (3-5 eq). The sulfuric acid acts as a catalyst to generate the nitronium ion electrophile.[19] Allow the mixture to cool back to 0 °C.

  • Slow Addition: Add the cold nitrating mixture to the pyridine solution dropwise via the addition funnel. Ensure the internal temperature of the reaction does not exceed 5-10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature. If no reaction occurs, the temperature may be cautiously and slowly raised.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by taking a small aliquot, quenching it in ice/water, neutralizing, extracting with an organic solvent, and analyzing by TLC.

  • Quenching: Once TLC analysis shows maximum conversion to the desired mono-nitrated product and minimal byproduct formation, quench the reaction by carefully pouring it onto a large volume of crushed ice with vigorous stirring.[4]

  • Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the product may form.

  • Purification: Collect any solid product by filtration. If the product is soluble, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Purify the crude product by column chromatography or recrystallization to separate the desired mono-nitrated compound from any remaining starting material and dinitrated byproducts.[4]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous structural confirmation of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a heterocyclic compound featuring structural motifs common in modern agrochemical and pharmaceutical agents.[1][2] The correct assignment of its chemical structure is paramount for ensuring efficacy, safety, and intellectual property protection in drug development and material science. We will explore the causality behind experimental choices and demonstrate how an integrated spectroscopic approach forms a self-validating system for structural elucidation.

The target molecule, with its distinct arrangement of a methyl, a nitro, and a trifluoromethyl group on a pyridine core, presents a unique spectroscopic fingerprint. Our analysis will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by UV-Visible (UV-Vis) Spectroscopy.

Molecular Structure:

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Proton Framework

Expertise & Experience: The proton NMR spectrum provides the most direct information about the number and relative positions of hydrogen atoms. For this molecule, we expect two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups will cause a significant downfield shift of the ring protons.

Expected Spectral Features:

  • Aromatic Protons (H-3, H-6): Two signals are expected in the δ 8.0-9.5 ppm range. Due to the substitution pattern, H-3 and H-6 will appear as singlets, as they lack adjacent protons for spin-spin coupling. The proton at the H-6 position, being ortho to the strongly electron-withdrawing nitro group, is anticipated to be the most deshielded (furthest downfield).

  • Methyl Protons (-CH₃): A single signal integrating to three protons is expected around δ 2.5-2.8 ppm.

  • Integration: The relative integral ratio of the signals will be 1:1:3 (H-6:H-3:-CH₃), confirming the proton count for each unique environment.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

Expertise & Experience: ¹³C NMR complements the ¹H NMR by providing a count of unique carbon environments. For this molecule, we expect seven distinct signals: five for the pyridine ring carbons and one each for the methyl and trifluoromethyl carbons. The carbon of the CF₃ group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

Expected Spectral Features:

  • Pyridine Ring Carbons: Five signals in the δ 120-160 ppm range. The carbons directly attached to the electron-withdrawing nitro (C-5) and trifluoromethyl (C-2) groups will be significantly deshielded.

  • Trifluoromethyl Carbon (-CF₃): A quartet signal expected around δ 120-130 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz).[3]

  • Methyl Carbon (-CH₃): A single signal in the upfield region, typically around δ 15-25 ppm.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire on the same spectrometer, switching to the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Requires a larger number of scans (e.g., 512-1024) due to the low natural abundance of ¹³C.

¹⁹F NMR Spectroscopy: The Fluorine Signature

Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] It provides a clean and unambiguous signal for the trifluoromethyl group.

Expected Spectral Features:

  • Trifluoromethyl Group (-CF₃): A single, sharp signal (a singlet, as all three fluorine atoms are chemically equivalent and proton decoupling is typically used) is expected. The chemical shift for a CF₃ group on a pyridine ring is typically in the range of δ -60 to -70 ppm relative to CFCl₃.[4][5]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire on the same spectrometer, switching to the ¹⁹F nucleus.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹⁹F pulse sequence.

    • Spectral Width: A wide spectral width (~200 ppm) is initially recommended.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are usually sufficient.

  • Processing: Reference the spectrum to an external standard like CFCl₃ (δ 0.00 ppm) or an internal standard.[6]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Trustworthiness: MS provides the definitive molecular weight of the compound, serving as a primary check of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, leaving no room for ambiguity.

Expected Spectral Data:

  • Molecular Formula: C₇H₅F₃N₂O₂

  • Exact Mass: 206.0307 g/mol

  • Molecular Ion Peak (M⁺): A strong signal at m/z 206 in an electron ionization (EI) spectrum or [M+H]⁺ at m/z 207 in an electrospray ionization (ESI) spectrum.

  • Key Fragmentation Patterns: The energetically unstable molecular ion will break into characteristic fragments.[7]

    • Loss of NO₂: A significant peak at m/z 160 ([M-46]⁺).

    • Loss of NO: A peak at m/z 176 ([M-30]⁺), which is a common fragmentation pathway for nitroaromatic compounds.[8]

    • Loss of CF₃: A peak at m/z 137 ([M-69]⁺).

Experimental Protocol (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (~70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Authoritative Grounding: IR spectroscopy excels at identifying the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For our target molecule, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups have highly characteristic absorption bands.

Expected Spectral Features:

  • Nitro Group (-NO₂): Two very strong and distinct absorption bands are the hallmark of an aromatic nitro compound.[9]

    • Asymmetric N-O stretch: 1550–1475 cm⁻¹[10][11]

    • Symmetric N-O stretch: 1360–1290 cm⁻¹[10][11]

  • Trifluoromethyl Group (-CF₃): Strong C-F stretching vibrations are expected in the 1350–1100 cm⁻¹ region.

  • Aromatic Ring:

    • C-H stretching: ~3100-3000 cm⁻¹

    • C=C and C=N ring stretching: ~1600-1450 cm⁻¹[12][13]

  • Methyl Group (-CH₃):

    • C-H stretching: ~2950-2850 cm⁻¹

    • C-H bending: ~1450 cm⁻¹ and ~1375 cm⁻¹

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Summary and Data Comparison

This table summarizes the expected spectroscopic data, providing a quick reference for confirming the structure of this compound.

Spectroscopic TechniqueParameterExpected Value / ObservationStructural Feature Confirmed
¹H NMR Chemical Shift (δ)~8.5-9.5 ppm (s, 1H, H-6); ~8.0-8.5 ppm (s, 1H, H-3); ~2.5-2.8 ppm (s, 3H, -CH₃)Proton environment, count, and connectivity (or lack thereof)
¹³C NMR Chemical Shift (δ)~120-160 ppm (5 signals, ring C); ~120-130 ppm (q, ¹JCF ≈ 275 Hz, -CF₃); ~15-25 ppm (-CH₃)Unique carbon environments, presence of CF₃ group
¹⁹F NMR Chemical Shift (δ)~ -60 to -70 ppm (s, 3F)Presence and equivalence of fluorine atoms in the CF₃ group
Mass Spec. (HRMS) m/z of [M+H]⁺207.0385Molecular formula (C₇H₅F₃N₂O₂) and molecular weight
Mass Spec. (EI) Fragmentationm/z 160 ([M-NO₂]⁺), m/z 137 ([M-CF₃]⁺)Structural integrity and substituent identity
IR Spectroscopy Wavenumber (cm⁻¹)~1530 (strong, asymm. N-O); ~1350 (strong, symm. N-O); ~1300-1100 (strong, C-F)Presence of nitro and trifluoromethyl functional groups
UV-Vis Spectroscopy λmax~250-350 nmConjugated aromatic system with nitro substituent

Integrated Workflow for Structural Confirmation

The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they create a self-validating workflow that confirms every aspect of the proposed structure.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (HRMS) H_NMR ¹H NMR MS->H_NMR Confirms Mol. Formula Structure Confirmed Structure: 4-Methyl-5-nitro-2- (trifluoromethyl)pyridine MS->Structure IR IR Spectroscopy IR->H_NMR Confirms Func. Groups IR->Structure C_NMR ¹³C NMR H_NMR->C_NMR Provides Proton Count & Connectivity Clues H_NMR->Structure F_NMR ¹⁹F NMR C_NMR->F_NMR Confirms Carbon Skeleton & CF₃ position C_NMR->Structure F_NMR->Structure Confirms CF₃ Group F_NMR->Structure

Caption: Workflow for unambiguous structural confirmation.

This integrated approach ensures trustworthiness and scientific rigor. Mass spectrometry confirms the elemental composition, IR spectroscopy validates the presence of key functional groups, and the suite of NMR experiments meticulously maps the atomic connectivity, leading to an undeniable structural assignment.

References

A Comparative Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine and Other Nitropyridines for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Nitropyridines, a class of electron-deficient heteroaromatics, are invaluable intermediates in the synthesis of complex molecules with diverse applications in pharmaceuticals and agrochemicals.[1] This guide provides an in-depth, objective comparison of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine with other key nitropyridine derivatives, supported by experimental data and protocols to inform your synthetic strategies.

Introduction: The Strategic Value of Substituted Nitropyridines

The pyridine ring, a ubiquitous motif in bioactive molecules, becomes a powerful tool for synthetic chemists when adorned with a nitro group. The strong electron-withdrawing nature of the nitro functionality, coupled with the inherent electron deficiency of the pyridine ring, significantly activates the molecule towards nucleophilic aromatic substitution (SNAr).[2] This activation is the cornerstone of their utility, allowing for the facile introduction of a wide array of functional groups.

The strategic placement of additional substituents, such as a methyl group and a trifluoromethyl group in the case of This compound , allows for fine-tuning of the molecule's steric and electronic properties. The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

This guide will delve into a comparative analysis of this compound against other commonly utilized nitropyridines, focusing on their synthesis, reactivity, and physical properties to provide a comprehensive resource for the discerning researcher.

Comparative Analysis of Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its effective use in synthesis. The table below presents a comparison of the known and predicted properties of this compound and a related, well-characterized nitropyridine.

PropertyThis compound4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
Molecular Formula C7H5F3N2O2[4]C7H5F3N2O3[5]
Molecular Weight 206.12 g/mol [4]222.12 g/mol [5]
Physical Form Liquid[4]Not specified
Boiling Point Not specified273.2±40.0 °C (Predicted)[6]
Density Not specified1.461±0.06 g/cm³ (Predicted)[6]
LogP Not specified2.54 (Predicted)[6]

Note: Experimental data for this compound is limited in publicly available literature. The data for the methoxy analogue is provided for comparative context.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted nitropyridines generally relies on two primary strategies: the nitration of a pre-functionalized pyridine ring or the construction of the pyridine ring from acyclic precursors already bearing the desired substituents. For trifluoromethylated pyridines, common methods include chlorine/fluorine exchange from a trichloromethyl precursor or cyclocondensation reactions.[3]

Conceptual Synthetic Workflow:

G cluster_0 Route A: Nitration of a Precursor cluster_1 Route B: Cyclocondensation A1 2-(Trifluoromethyl)-4-methylpyridine A3 This compound A1->A3 Nitration A2 Nitrating Agent (e.g., HNO3/H2SO4) A2->A3 B1 Trifluoromethylated Acyclic Precursors B3 Cyclization B1->B3 B2 Ammonia Source B2->B3 B4 Oxidation/Aromatization B3->B4 B5 This compound B4->B5

Caption: Conceptual synthetic pathways to this compound.

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The reactivity of nitropyridines in SNAr reactions is a key performance metric. The rate and regioselectivity of these reactions are governed by a combination of electronic and steric factors. The trifluoromethyl group at the 2-position and the nitro group at the 5-position in the target molecule are expected to strongly activate the pyridine ring towards nucleophilic attack.

Factors Influencing SNAr Reactivity:

  • Electronic Effects: The potent electron-withdrawing nature of both the trifluoromethyl and nitro groups significantly lowers the electron density of the pyridine ring, making it highly electrophilic. The trifluoromethyl group has a Hammett constant (σp) of 0.54, indicating its strong electron-withdrawing character.[3]

  • Position of Substituents: The location of electron-withdrawing groups ortho and para to a potential leaving group provides resonance stabilization to the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[2]

  • Steric Hindrance: The methyl group at the 4-position may exert some steric influence on the approach of a nucleophile, potentially affecting the regioselectivity of substitution if a suitable leaving group were present at an adjacent position.

Comparative Reactivity:

While direct kinetic data for this compound is not available, we can infer its reactivity relative to other nitropyridines based on established principles. The presence of two strong electron-withdrawing groups suggests that it will be highly reactive towards nucleophiles. For instance, in a comparative study of substituted pyridines, it was shown that the introduction of electron-withdrawing groups significantly enhances the rate of SNAr.[7]

Experimental Protocol for Comparative Kinetic Analysis of SNAr Reactions:

To quantitatively assess the reactivity of this compound (assuming a suitable leaving group is present) in comparison to other nitropyridines, a standardized kinetic study can be performed. The following protocol outlines a general method for determining the second-order rate constants for the reaction with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Materials:

  • Nitropyridine substrate (e.g., a halogenated derivative of this compound)

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cell holder

Procedure:

  • Prepare a stock solution of the nitropyridine substrate of known concentration in the chosen solvent.

  • Prepare a series of piperidine solutions of varying concentrations.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by mixing the nitropyridine solution with a piperidine solution directly in the cuvette.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs and the starting material does not.

  • Determine the pseudo-first-order rate constant (kobs) from the exponential decay of the absorbance.

  • Plot kobs against the concentration of piperidine. The slope of the resulting line will be the second-order rate constant (k2).

  • Repeat the experiment for other nitropyridine substrates under identical conditions to obtain a direct comparison of their reactivities.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound would rely on standard spectroscopic techniques. While a complete, published dataset is not currently available, the expected spectral features can be predicted.

Expected Spectroscopic Data:

  • 1H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts of the aromatic protons will be downfield due to the electron-withdrawing effects of the nitro and trifluoromethyl groups.

  • 13C NMR: Resonances for the six pyridine carbons, the methyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms). The carbons attached to the nitro and trifluoromethyl groups will be significantly deshielded.

  • 19F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), C-F bonds, and the pyridine ring vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive nitropyridine core and a bioisosterically important trifluoromethyl group makes it an attractive candidate for the synthesis of novel compounds with enhanced biological activity and improved physicochemical properties.

While a comprehensive experimental dataset for this specific molecule is not yet widely available, this guide has provided a framework for understanding its properties and reactivity based on the well-established principles of physical organic chemistry and the known behavior of related compounds. The detailed experimental protocol for kinetic analysis offers a clear path for researchers to quantitatively benchmark the performance of this and other nitropyridines in their own laboratories. As the demand for sophisticated and highly functionalized building blocks continues to grow, a deeper experimental exploration of molecules like this compound will undoubtedly unlock new avenues for innovation in chemical synthesis and drug discovery.

References

A Comparative Guide to the Biological Activity of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic combination of privileged structural motifs is a cornerstone of rational design. The pyridine scaffold, particularly when substituted with a trifluoromethyl (CF₃) group, represents a class of compounds with significant and diverse biological activities.[1][2] The CF₃ group's unique electronic properties, high lipophilicity, and metabolic stability can dramatically enhance a molecule's potency, bioavailability, and target affinity.[2][3] This guide provides an in-depth, objective comparison of the biological activities of derivatives based on the 4-methyl-5-nitro-2-(trifluoromethyl)pyridine core, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals.

We will explore how modifications to this core structure influence its efficacy across several key biological domains, including antimicrobial, insecticidal, herbicidal, and anticancer activities. The analysis is grounded in experimental data, elucidating the critical structure-activity relationships (SAR) that govern the performance of these analogs.

Comparative Antimicrobial Activity

The trifluoromethylpyridine moiety is a well-established pharmacophore in the development of antimicrobial agents.[4][5] Its inclusion in various molecular structures has led to compounds with potent activity against a range of pathogens, including drug-resistant strains. The addition of a nitro group, a known electron-withdrawing group, can further modulate this activity.

Quantitative Comparison of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a standard measure of a compound's in vitro antimicrobial potency. The table below summarizes the MIC values for several trifluoromethylpyridine analogs against various bacterial strains.

Compound/Analog ClassBacterial StrainMIC (µg/mL)Reference
Fluorinated Pyridine Nucleosides Staphylococcus aureus1.3 - 4.9[6]
Escherichia coli1.3 - 4.9[6]
(Trifluoromethyl)pyridines Chlamydia trachomatis12.5 - 50[7]
Escherichia coli K12>256[7]
Staphylococcus aureus JE2>256[7]
TFMP-Thiadiazole Derivatives Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀ values lower than commercial bactericides[4]
Trifluoromethyl-Substituted Isoquinolines Staphylococcus aureus (MRSA)4 - 8[8]

Analysis and Structure-Activity Relationship (SAR) Insights:

The data reveals that trifluoromethylpyridine derivatives exhibit a broad spectrum of antibacterial activity. Notably, their efficacy is highly dependent on the other substituents and the overall molecular structure.

  • Selectivity: Certain (trifluoromethyl)pyridine compounds show high selectivity, as seen in their potent activity against Chlamydia trachomatis but lack of impact on E. coli or S. aureus.[7] This suggests a specific mode of action that is not universal across all bacteria, a desirable trait for developing targeted therapies that spare beneficial microflora.

  • Influence of Additional Moieties: The fusion of the trifluoromethylpyridine (TFMP) core with other heterocyclic systems, such as oxadiazoles or thiadiazoles, can yield compounds with excellent activity against plant-pathogenic bacteria like Xanthomonas oryzae.[4] This highlights a successful strategy in agrochemical design.

  • Nitro Group Consideration: While direct data on this compound is scarce, the nitro group is a powerful electron-withdrawing feature. In other heterocyclic systems, it is often associated with antimicrobial activity, particularly under hypoxic conditions, but can also contribute to cytotoxicity, a critical factor for therapeutic applications.[9]

Comparative Insecticidal and Herbicidal Activity

Trifluoromethylpyridines are prominent in crop protection, forming the backbone of numerous commercial insecticides and herbicides.[2][3][5] The specific substitution pattern on the pyridine ring is crucial for determining the type and spectrum of activity.

Quantitative Comparison of Pesticidal Efficacy

The potency of insecticides is often measured by the lethal concentration (LC₅₀), while herbicidal activity is assessed by the concentration required for 50% growth inhibition (IC₅₀ or EC₅₀) or by percentage inhibition at a given dose.

Compound/Analog ClassTarget Pest/WeedPotency (LC₅₀ / Inhibition %)Reference
2-Phenylpyridine Derivatives Mythimna separata100% inhibition at 500 mg/L[10]
General Pyridine Derivatives Culex pipiens (larvae)LC₅₀ = 40.15 - 46.17 ppm[11]
α-Trifluoroanisole Phenylpyridines Abutilon theophrasti100% inhibition at 37.5 g/ha[12]
Pyrazole Phenylpyridines Broadleaf WeedsGood post-emergence activity[13]

Analysis and Structure-Activity Relationship (SAR) Insights:

  • Insecticidal Activity: Pyridine derivatives have demonstrated significant insecticidal properties against a range of pests.[11][14][[“]] The introduction of bulky aromatic groups, such as in 2-phenylpyridine derivatives, can lead to potent activity against lepidopteran pests like Mythimna separata.[10] The exact positioning of the methyl, nitro, and trifluoromethyl groups would be expected to fine-tune the compound's interaction with insect-specific targets, such as nicotinic acetylcholine receptors (nAChRs).

  • Herbicidal Activity: The trifluoromethylpyridine scaffold is integral to herbicides like fluazifop and pyroxsulam.[2] Analogs often function as inhibitors of critical plant enzymes such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[2][12] The SAR for herbicidal phenylpyridines indicates that the specific substitution pattern is key; for instance, a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring can confer excellent post-emergence herbicidal activity.[13] The presence of a methyl group at the 4-position and a nitro group at the 5-position on the core molecule would likely result in significant herbicidal properties, warranting experimental validation.

Comparative Anticancer Activity

The pyridine ring is a common structural motif in oncology, found in numerous FDA-approved drugs.[1][16] Derivatives are known to exert antiproliferative effects through various mechanisms, including kinase inhibition and DNA intercalation.

Quantitative Comparison of Cytotoxic Efficacy

The half-maximal inhibitory concentration (IC₅₀) from cell viability assays (e.g., MTT, XTT) is the standard metric for evaluating a compound's in vitro anticancer potential.

Compound/Analog ClassCancer Cell LineIC₅₀ (µM)Reference
4-Methyl-1-nitroacridine Analog Amelanotic (Ab) Melanoma88[17]
4-Methyl Quinazoline Derivatives HCT116 (Colon Cancer)(Dual PI3K/HDAC inhibitors)[18]
Trifluoromethyl Pyrimidine Amides PC3 (Prostate Cancer)Moderate inhibition at 5 µg/mL[19]

Analysis and Structure-Activity Relationship (SAR) Insights:

  • Role of Functional Groups: Studies on pyridine derivatives show that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) can enhance antiproliferative activity, while halogens or bulky groups may decrease it.[1]

  • Nitro Group Impact: The nitro group is a key feature in some cytotoxic agents. For example, a 4-methyl-1-nitroacridine analog demonstrated cytotoxicity against melanoma cells.[17] This suggests that the 5-nitro substituent in our core compound could contribute significantly to potential anticancer activity, possibly through bioreduction to reactive species in hypoxic tumor environments.

  • Trifluoromethyl Group Impact: The CF₃ group can enhance binding to enzymatic targets. In the context of anticancer drugs, this often translates to improved kinase inhibition.[18] Therefore, the combination of methyl, nitro, and trifluoromethyl groups on a pyridine scaffold presents a compelling profile for investigation as a potential anticancer agent.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. Using a standardized bacterial inoculum (McFarland standard) ensures that the results are consistent and comparable across experiments. Including both a positive control (a known antibiotic) and a negative control (no compound) validates the assay's sensitivity and the viability of the bacteria.

Step-by-Step Methodology:

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The test compound is serially diluted two-fold across the wells of the plate with sterile Mueller-Hinton Broth (MHB).

  • Inoculation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is added to each well.

  • Controls: A well with broth and inoculum (negative control) and a well with a known antibiotic (positive control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

Causality Behind Experimental Choices: The XTT assay relies on the principle that metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product. This provides a quantitative measure of cell health. The choice of a 48 or 72-hour incubation period allows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.[17]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[17]

  • XTT Reagent Addition: The XTT labeling mixture is prepared and added to each well. The plate is then incubated for an additional 4-6 hours to allow for formazan formation.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the resulting dose-response curve.

Visualization of Workflows and Relationships

Diagrams provide a clear visual summary of complex processes and relationships, enhancing comprehension and retention.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of This compound Analogs purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial insecticidal Insecticidal Assays (LC50) characterization->insecticidal herbicidal Herbicidal Assays (Growth Inhibition) characterization->herbicidal anticancer Anticancer Assays (IC50 - MTT/XTT) characterization->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar insecticidal->sar herbicidal->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt tox Toxicity & Selectivity Studies lead_opt->tox

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

SAR_Diagram center Pyridine Core CF3 CF3 (Position 2) center->CF3 Enhances: - Lipophilicity - Potency - Metabolic Stability Me CH3 (Position 4) center->Me Modulates: - Steric Profile - Lipophilicity NO2 NO2 (Position 5) center->NO2 Enhances: - Electron-withdrawing effect - Potential Cytotoxicity - Antimicrobial Activity Other Other R Groups (e.g., Phenyl, Heterocycle) center->Other Determines: - Selectivity - Target Specificity

Caption: Structure-Activity Relationship (SAR) map for substituted pyridine derivatives.

Conclusion

References

HPLC and GC-MS methods for 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Introduction

This compound is a substituted pyridine derivative whose structural motifs are common in modern agrochemicals and pharmaceuticals. The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity, while the nitro-pyridine core provides a distinct electronic and structural profile, making such compounds potent biological agents.[1][2] The development, synthesis, and quality control of these high-value molecules necessitate robust and reliable analytical methods for their quantification and impurity profiling.

This guide provides a comprehensive comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each methodological choice. We will explore how the physicochemical properties of the analyte dictate the optimal strategy and provide detailed, field-tested protocols to guide researchers in developing and validating their own methods.

Analyte Profile: Physicochemical Properties and Analytical Implications

A successful analytical method begins with a thorough understanding of the target molecule. While specific experimental data for this compound is not widely published, we can infer its properties from the closely related analog, 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine.[3][4]

PropertyEstimated Value / CharacteristicAnalytical Implication
Molecular Formula C₇H₅F₃N₂O₂---
Molecular Weight ~206.13 g/mol Suitable for both HPLC and GC-MS analysis.
Boiling Point (Predicted) ~250-280 °CThe compound is sufficiently volatile for GC analysis, but care must be taken to avoid thermal degradation of the nitro group.[5]
Polarity Moderately PolarThe nitro group and pyridine nitrogen impart polarity, while the trifluoromethyl and methyl groups add nonpolar character. This mixed polarity makes it ideal for reversed-phase HPLC.
Key Functional Groups Pyridine Ring, Nitro Group, Trifluoromethyl GroupThe pyridine ring is basic and can cause peak tailing in HPLC if not addressed. The nitroaromatic structure provides a strong chromophore for UV detection in HPLC. The overall structure is amenable to electron ionization in GC-MS.

This profile suggests that both HPLC and GC-MS are viable techniques, but each presents unique challenges and advantages that we will explore in detail.

Part 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method with UV detection is the logical starting point due to the analyte's moderate polarity and strong UV absorbance.[6]

The Causality Behind Experimental Choices

A robust HPLC method is built on a series of logical decisions designed to optimize the interaction between the analyte, the stationary phase, and the mobile phase.

HPLC_Logic cluster_choices Methodological Choices cluster_rationale Scientific Rationale Analyte Analyte Properties (Moderate Polarity, Basic N, UV Chromophore) Column Column Selection: C18 Reversed-Phase Analyte->Column MobilePhase Mobile Phase: Acetonitrile/Water + Acid Analyte->MobilePhase Detector Detector: UV-Vis (DAD/PDA) Analyte->Detector Rationale_Column C18 provides hydrophobic interaction with the trifluoromethyl and aromatic rings. Column->Rationale_Column because Rationale_MobilePhase Acid (e.g., Formic) protonates the pyridine nitrogen, preventing interaction with residual silanols and ensuring sharp, symmetrical peaks. [13] MobilePhase->Rationale_MobilePhase because Rationale_Detector The conjugated nitroaromatic system provides strong absorbance, typically around 254 nm, for high sensitivity. Detector->Rationale_Detector because

Caption: Logical flow for HPLC method development.

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a self-validating starting point. The system suitability checks ensure the system is performing correctly before any samples are analyzed.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD/PDA monitoring at 254 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Sample Solution: Dissolve the sample in the same diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]

  • System Suitability and Validation:

    • Tailing Factor: For the 50 µg/mL standard, the peak tailing factor should be ≤ 1.5.

    • Precision: Perform six replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Linearity: Plot a calibration curve of peak area vs. concentration. The coefficient of determination (R²) should be ≥ 0.999.

Expected Performance Data (HPLC-UV)
ParameterExpected ResultRationale
Retention Time (RT) ~ 6-8 minutesDependent on the exact gradient, but expected to be well-retained on a C18 column.
Resolution (Rs) > 2.0 from adjacent impuritiesThe gradient is designed to provide good separation of related substances.
Linearity (R²) ≥ 0.999Standard for quantitative analysis.
Limit of Detection (LOD) ~ 0.1 µg/mLBased on typical sensitivity for a strong UV chromophore.
Limit of Quantification (LOQ) ~ 0.3 µg/mLTypically 3x the LOD.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly valued for its high sensitivity and the structural information provided by mass spectrometry. Its applicability hinges on the analyte's ability to be volatilized without degradation.

The Causality Behind Experimental Choices

The primary concern for analyzing nitroaromatic compounds by GC is thermal stability.[5] The method must be designed to gently transfer the analyte into the gas phase and through the column.

GCMS_Logic cluster_choices Methodological Choices cluster_rationale Scientific Rationale Analyte Analyte Properties (Sufficient Volatility, Thermally Labile Nitro Group) Injection Injection Technique: Splitless Analyte->Injection Column Column Selection: Low-Bleed 5% Phenyl Analyte->Column MS_Mode MS Detection: EI with Scan/SIM Analyte->MS_Mode Rationale_Injection Maximizes transfer of analyte to the column for high sensitivity. Injector temperature must be optimized (e.g., 250°C) to ensure volatilization without degradation. [4] Injection->Rationale_Injection because Rationale_Column A DB-5ms or equivalent is a robust, general-purpose column that separates compounds based on boiling point and polarity. [12] Column->Rationale_Column because Rationale_MS Full Scan mode identifies the compound by its fragmentation pattern. Selected Ion Monitoring (SIM) provides high sensitivity and selectivity for quantification. [12] MS_Mode->Rationale_MS because

Caption: Logical flow for GC-MS method development.

Detailed Experimental Protocol: GC-MS Analysis

This protocol uses standard conditions for nitroaromatic analysis, which can be optimized for specific instrumentation.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic and MS Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program: Initial temperature 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 50-300 for identification.

      • Selected Ion Monitoring (SIM): Monitor at least three characteristic ions for quantification (e.g., the molecular ion and major fragments).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL stock solution in a volatile organic solvent like ethyl acetate or dichloromethane. Create calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

Expected Performance Data (GC-MS)
ParameterExpected ResultRationale
Retention Time (RT) ~ 10-12 minutesBased on the oven program and boiling point.
Key Mass Fragments Molecular ion (M⁺) at m/z 206, fragments from loss of NO₂ (m/z 160), CF₃ (m/z 137).These fragments provide definitive structural confirmation.
Linearity (R²) ≥ 0.998Good linearity is expected in SIM mode.
Limit of Detection (LOD) ~ 0.05 µg/mL (in SIM)GC-MS is typically more sensitive than HPLC-UV.
Limit of Quantification (LOQ) ~ 0.15 µg/mL (in SIM)SIM mode provides excellent signal-to-noise for trace analysis.

Part 3: Comparative Analysis and Method Selection

Choosing between HPLC and GC-MS depends entirely on the analytical objective. Neither technique is universally superior; they are complementary tools in the analytical chemist's arsenal.

Decision-Making Flowchart

This flowchart guides the user to the most appropriate technique based on their specific needs.

Decision_Tree Start What is the primary analytical goal? Goal_Purity Routine Purity / Assay in a simple matrix Start->Goal_Purity Goal_Trace Trace Analysis / Impurity ID in a complex matrix Start->Goal_Trace Goal_Confirm Definitive Structural Confirmation Start->Goal_Confirm Use_HPLC Use HPLC-UV Goal_Purity->Use_HPLC Fast, robust, and cost-effective for quantitative analysis. Use_GCMS Use GC-MS Goal_Trace->Use_GCMS Superior sensitivity (SIM/MRM) and selectivity from mass filtering. Consider_LCMS Consider LC-MS for non-volatile impurities Goal_Trace->Consider_LCMS If impurities are thermally labile or non-volatile. Goal_Confirm->Use_GCMS Mass spectrum provides a unique fingerprint for identification.

Caption: Decision guide for selecting the optimal analytical technique.

Head-to-Head Comparison
FeatureHPLC-UVGC-MS
Analyte Suitability Excellent. No risk of thermal degradation. Handles a wide range of polarities.Good, but requires careful optimization of injector temperature to prevent degradation of the nitro group.[5]
Sample Throughput High. Typical run times are 10-15 minutes.Moderate. Run times can be slightly longer (15-20 minutes), with additional time for system cooling.
Sensitivity Good. Sufficient for assays and major impurity analysis.Excellent. SIM or MRM mode offers superior sensitivity for trace-level analysis.[7][8]
Selectivity Good. Based on chromatographic retention time and UV spectrum.Excellent. Based on both retention time and unique mass fragmentation patterns, providing a higher degree of confidence.
Information Provided Primarily quantitative (how much is present). DAD/PDA provides UV spectral data.Both quantitative and qualitative (structural). The mass spectrum is a structural fingerprint.
Robustness Very high. Less susceptible to matrix effects than GC.High, but the injector liner and column can be contaminated by complex matrices, requiring more frequent maintenance.[9]
Instrumentation Cost Lower. HPLC-UV systems are more common and less expensive than GC-MS systems.Higher. Instrumentation is more complex and costly to acquire and maintain.
Conclusion

For the analysis of This compound , both HPLC and GC-MS serve as powerful, reliable techniques. The choice is not one of right or wrong, but of strategic alignment with the analytical goal.

  • HPLC-UV is the undisputed workhorse for routine quality control, purity assays, and content uniformity testing. Its robustness, high throughput, and lower operational cost make it ideal for environments where precise quantification is the primary objective.

  • GC-MS excels where sensitivity and certainty are paramount. It is the superior choice for trace impurity identification, definitive structural confirmation, and the analysis of low-level contaminants in complex sample matrices.

By understanding the fundamental principles behind each technique and the specific characteristics of the analyte, researchers can confidently select and develop the optimal method to ensure the quality, safety, and efficacy of their products.

References

A Definitive Guide to the Structural Validation of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific rigor. The substitution pattern on an aromatic ring, such as pyridine, dictates its chemical reactivity, biological activity, and physical properties. Misassignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively validate the structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a compound featuring a complex arrangement of electron-donating and electron-withdrawing groups.

We will move beyond a simple recitation of techniques to explain the causal logic behind the experimental strategy. The goal is to create a self-validating workflow where each experiment provides a crucial piece of the structural puzzle, culminating in irrefutable proof of the assigned isomer.

The Analytical Challenge: Differentiating Isomers

The synthesis of substituted pyridines can often yield a mixture of isomers. For this compound, the primary analytical challenge is to confirm the precise placement of the four different substituents on the pyridine ring. While 1D ¹H and ¹³C NMR provide initial clues, signal overlap and the inability to definitively assign quaternary carbons can lead to ambiguity.[1] 2D NMR spectroscopy offers a powerful solution by revealing through-bond correlations between nuclei, allowing for a step-by-step assembly of the molecular structure.[2][3]

The Strategic NMR Workflow

Our approach is systematic. We begin with foundational 1D NMR to identify all proton and carbon environments. We then employ a suite of 2D experiments—COSY, HSQC, and HMBC—to build a comprehensive connectivity map of the molecule.

G cluster_0 Step 1: Foundational 1D NMR cluster_1 Step 2: 2D NMR Correlation cluster_2 Step 3: Structural Confirmation H1_NMR ¹H NMR (Identify Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY Proton Assignments HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Identify Carbon Environments) C13_NMR->HSQC C & H Assignments F19_NMR ¹⁹F NMR (Confirm CF₃ Group) HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Proton Network Data HSQC->HMBC Protonated Carbon Data Structure Unambiguous Structure Validation HMBC->Structure Key Long-Range Correlations

Caption: A systematic workflow for NMR-based structure validation.

Part 1: Foundational Analysis with 1D NMR

Before delving into 2D techniques, a thorough analysis of 1D spectra is essential. For this compound, we anticipate the following:

  • ¹H NMR: Two signals in the aromatic region and one signal in the aliphatic region.

    • The proton at position 3 (H3) will be adjacent to the electron-withdrawing CF₃ group.

    • The proton at position 6 (H6) will be adjacent to the electron-withdrawing nitrogen and deshielded by the nitro group at C5. We expect H6 to be downfield from H3.

    • The methyl protons will appear as a singlet upfield.

  • ¹³C NMR: Seven distinct carbon signals.

    • Four quaternary carbons (C2, C4, C5, and the CF₃ carbon). The carbon of the CF₃ group will appear as a quartet due to ¹JCF coupling.

    • Two methine carbons (C3, C6).

    • One methyl carbon.

  • ¹⁹F NMR: A single resonance for the three equivalent fluorine atoms of the CF₃ group.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Multiplicities

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Influences
2Quaternary C-~148 (q)Attached to N and CF₃
3Methine (CH)~7.8-8.2~125-135Deshielded by adjacent CF₃
4Quaternary C-~135-145Attached to CH₃
5Quaternary C-~140-150Attached to NO₂
6Methine (CH)~8.8-9.2~150-155Deshielded by N and NO₂
CH₃Methyl~2.5-2.7~18-22Standard methyl on aromatic ring
CF₃Trifluoromethyl-~122 (q)JCF coupling

Note: Predicted shifts are estimates and can be influenced by solvent and other factors.

Part 2: The Power of Connectivity - 2D NMR Analysis

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, the two aromatic protons, H3 and H6, are separated by four bonds and two quaternary carbons (C4 and C5).

Expected Result: A standard COSY spectrum will show no cross-peak between the H3 and H6 signals. This lack of correlation is a critical piece of evidence, strongly suggesting they are not on adjacent carbons. A very weak cross-peak might be observable with a long-range COSY experiment, but its absence in a standard acquisition is informative.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is the bridge between the ¹H and ¹³C spectra, revealing which protons are directly attached to which carbons (one-bond correlations).[1][4]

Expected Correlations:

  • A cross-peak connecting the methyl proton signal (~2.6 ppm) to the methyl carbon signal (~20 ppm).

  • A cross-peak connecting the downfield aromatic proton signal (H6, ~9.0 ppm) to its attached carbon (C6, ~152 ppm).

  • A cross-peak connecting the other aromatic proton signal (H3, ~8.0 ppm) to its attached carbon (C3, ~130 ppm).

This experiment allows for the unambiguous assignment of all protonated carbons.[5]

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Structural Proof

The HMBC experiment is the most powerful tool in this analysis. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), allowing us to connect the molecular fragments and definitively place the quaternary carbons and substituents.[1][4]

Table 2: Key Expected HMBC Correlations for Structure Validation

Proton SignalCorrelates to Carbon (Position)J-CouplingSignificance of Correlation
CH₃ Protons C4 ²JCHConfirms the methyl group is attached to C4.
C3 ³JCHEstablishes connectivity between the methyl-bearing carbon (C4) and the C3 methine.
C5 ³JCHEstablishes connectivity between the methyl-bearing carbon (C4) and the nitro-bearing carbon (C5). This is a crucial link.
H3 Proton C2 ²JCHLinks H3 to the CF₃-bearing carbon (C2).
C4 ²JCHLinks H3 to the methyl-bearing carbon (C4).
C5 ³JCHProvides further evidence connecting the C3-C4-C5 fragment.
H6 Proton C2 ⁴JCH (weak)May show a weak correlation to the CF₃-bearing carbon.
C4 ³JCHLinks H6 across the nitrogen to the methyl-bearing carbon (C4).
C5 ²JCHLinks H6 to the nitro-bearing carbon (C5).

The combination of these correlations creates an undeniable network of connectivity. For instance, observing correlations from the methyl protons to both C3 and C5 places the methyl group definitively at C4, between C3 and C5. Similarly, correlations from H3 to C2 and C4 confirm its position.

G cluster_0 N N C2 C2 (CF₃) N->C2 C3 C3 (H) C2->C3 C3->C2 ²J C4 C4 (CH₃) C3->C4 C3->C4 ²J C5 C5 (NO₂) C4->C5 CH3 CH₃ C6 C6 (H) C5->C6 C6->N C6->C4 ³J C6->C5 ²J CH3->C3 ³J CH3->C5 ³J

Caption: Key HMBC correlations confirming the molecular skeleton.

Experimental Protocols

For achieving high-quality, reliable data, the following experimental conditions are recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified compound.[1]

  • Solvent: Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent can be critical for resolving signal overlap.[1]

  • Mixing: Ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup (400 MHz Example)
  • Tuning and Matching: Tune and match the probe for the relevant nuclei (¹H, ¹³C).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.[1]

Protocol 1: 2D gCOSY
  • Pulse Sequence: Use a standard gradient-enhanced COSY sequence (e.g., cosygpqf).

  • Spectral Width: Cover the full proton chemical shift range (~0-10 ppm).

  • Dimensions: Acquire 2048 data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).

  • Scans: Use 2-4 scans per increment.

  • Relaxation Delay: Set to 1.5-2.0 seconds.[1]

Protocol 2: 2D gHSQC
  • Pulse Sequence: Use a standard gradient-enhanced, sensitivity-improved HSQC sequence (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: ~10-12 ppm in the ¹H dimension (F2) and ~0-160 ppm in the ¹³C dimension (F1).

  • ¹JCH Coupling Constant: Set the evolution delay to optimize for an average one-bond C-H coupling of 145 Hz.

  • Dimensions: 1024 data points in F2 and 256 increments in F1.

  • Scans: Use 4-8 scans per increment, depending on concentration.

Protocol 3: 2D gHMBC
  • Pulse Sequence: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).[1]

  • Spectral Width: Same as HSQC.

  • Long-Range Coupling Constant: Set the evolution delay to optimize for a long-range coupling of 8-10 Hz. This is a critical parameter for observing ²JCH and ³JCH correlations.

  • Dimensions: 2048 data points in F2 and 256-512 increments in F1.

  • Scans: Use 8-16 scans or more per increment, as HMBC is less sensitive than HSQC.[1]

Conclusion: An Unambiguous and Self-Validating Method

By systematically applying a suite of 2D NMR experiments, the structural validation of this compound moves from educated guesswork to empirical certainty. The absence of a COSY correlation between the aromatic protons provides the first clue. HSQC then definitively links these protons to their respective carbons. Finally, the long-range correlations observed in the HMBC spectrum act as the ultimate arbiter, piecing together the entire molecular framework, including the non-protonated carbons, and confirming the precise substitution pattern. This logical, multi-pronged approach represents a gold standard for structural elucidation in modern chemical research, ensuring data integrity and building a solid foundation for subsequent studies.

References

A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Nitropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethyl-Substituted Nitropyridines

In the landscape of modern medicinal and materials chemistry, halogenated nitropyridines serve as exceptionally valuable building blocks. The inherent electron deficiency of the pyridine ring, significantly amplified by the potent electron-withdrawing capabilities of a nitro group, primes the aromatic system for nucleophilic aromatic substitution (SNAr). The introduction of a trifluoromethyl (CF3) group further modulates the electronic landscape, offering chemists a powerful tool to fine-tune reactivity and molecular properties. The CF3 group is one of the most powerful electron-withdrawing groups, acting primarily through a strong inductive effect, which can profoundly enhance the electrophilic character of the pyridine ring.[1][2]

This guide provides a comparative analysis of the reactivity of various trifluoromethyl-substituted nitropyridine isomers. We will delve into the electronic principles governing their reactivity, present available quantitative data, and provide a robust experimental protocol for kinetic analysis. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize these versatile intermediates in synthesis.

Pillar 1: The Electronic Basis of Reactivity in SNAr Reactions

The rate and success of an SNAr reaction on a pyridine ring are dictated by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[3] The presence of strong electron-withdrawing groups (EWGs) is crucial as they delocalize the negative charge, stabilizing the intermediate and the transition state leading to it.[3][4][5]

  • The Nitro Group (-NO2): A powerful activator, the nitro group stabilizes the Meisenheimer complex through both resonance and inductive effects. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack (and the leaving group), allowing the negative charge to be delocalized directly onto the oxygen atoms of the nitro group.[4][5]

  • The Trifluoromethyl Group (-CF3): This group exerts a potent, purely inductive electron-withdrawing effect due to the high electronegativity of fluorine atoms. While it does not participate in resonance stabilization, its strong inductive pull significantly increases the electrophilicity of the ring carbons, making the initial nucleophilic attack more favorable.[1][2]

The combined influence of the ring nitrogen, a nitro group, and a trifluoromethyl group creates a highly electron-deficient aromatic system, exceptionally activated for SNAr reactions. The specific arrangement of these groups, however, leads to dramatic differences in reactivity among isomers.

While the two-step addition-elimination mechanism via a Meisenheimer intermediate is the classical model, it is crucial to note that recent computational and kinetic isotope effect studies suggest many SNAr reactions may proceed through a one-step, or "concerted," pathway.[6][7][8] In these cases, the stability of a putative Meisenheimer complex is still a key factor in determining the energy of the transition state.[6][7]

Kinetic_Workflow Fig. 2: Experimental Workflow for Kinetic Analysis A 1. Prepare Stock Solutions (Substrate, Nucleophile, Int. Std.) B 2. Equilibrate Solutions (e.g., 40.0 °C) A->B C 3. Initiate Reaction (Mix Substrate + Nucleophile) B->C D 4. Timed Aliquots C->D E 5. Quench Reaction (Dilute in Acid + Int. Std.) D->E F 6. HPLC Analysis (Measure Peak Areas) E->F G 7. Data Analysis (Plot ln[Sub] vs. time) F->G H 8. Determine k_obs G->H I 9. Repeat for different [Nu] H->I Iterate I->C J 10. Determine k_2 (Plot k_obs vs. [Nu]) I->J

References

A Comparative Guide to Purity Determination of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise characterization of a compound's purity is not merely a quality control metric; it is a fundamental pillar of safety and efficacy.[1] For novel chemical entities like 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of active ingredients, establishing an accurate and reliable purity profile is paramount.[2][3] This guide provides an in-depth, scientifically grounded protocol for the purity determination of this compound using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative NMR stands as a powerful primary analytical method for assessing the purity of organic molecules.[4][5] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[6][7] This unique characteristic allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself, setting it apart from comparative techniques like chromatography.[8][6][9]

This document will detail a robust qNMR workflow, from meticulous sample preparation to precise data acquisition and analysis. Furthermore, it will present an objective comparison of qNMR with alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC), providing the data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Principle of Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement, meaning the analyte is quantified against an independent substance of known purity, known as an internal standard (IS).[10] The power of ¹H qNMR, the most common form, stems from several advantages of the proton nucleus: its near 100% natural abundance, high gyromagnetic ratio, and relatively short relaxation times.[11]

The core tenet of qNMR is that under optimized experimental conditions, the integral of an NMR signal is directly proportional to the molar amount of the nuclei generating that signal.[6] By co-dissolving a precisely weighed amount of the analyte (our target compound) and a high-purity internal standard in a deuterated solvent, we can use the following equation to determine the analyte's purity:

Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

  • Ix & Istd are the integrated signal areas for the analyte and internal standard.

  • Nx & Nstd are the number of protons for the respective integrated signals.

  • Mx & Mstd are the molar masses of the analyte and internal standard.

  • mx & mstd are the masses of the analyte and internal standard.

  • Pstd is the purity of the internal standard.

This direct measurement capability makes qNMR an invaluable tool for certifying reference materials and for instances where a specific, highly purified standard of the target compound is unavailable or prohibitively expensive.[8]

Experimental Protocol: qNMR Purity Assay of this compound

This protocol is designed to ensure accuracy and reproducibility, transforming the qNMR experiment into a self-validating system.

Materials and Instrumentation:

  • Analyte: this compound (Molecular Weight: 206.12 g/mol ).[12]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer, analytical microbalance (readability ±0.01 mg or better), volumetric flasks, Class A pipettes, and 5 mm NMR tubes.

Causality Behind Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is critical for accurate quantification.[10][13] Maleic acid is selected for several key reasons:

    • High Purity: It is available as a certified reference material (CRM), ensuring its purity (Pstd) is known and traceable.[7]

    • Signal Simplicity & Location: It produces a sharp singlet in a relatively clear region of the ¹H NMR spectrum (~6.3 ppm in DMSO-d₆), which does not overlap with the signals from the analyte.[5][13]

    • Chemical Inertness: It does not react with the analyte or the solvent.

    • Solubility: It is readily soluble in DMSO-d₆, the same solvent as the analyte.[13]

    • Stability: It is a non-hygroscopic and stable solid, allowing for accurate weighing.[14]

  • Solvent Selection: DMSO-d₆ is chosen because it effectively dissolves both the polar nitro-containing analyte and the maleic acid internal standard, ensuring a homogeneous solution for analysis.[11]

Step-by-Step Methodology:

  • Sample Preparation (Performed in triplicate for precision assessment):

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using an analytical microbalance. Record the exact weight (mₓ).

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the exact weight (mstd). Weighing is often the largest source of error, so precision is critical.[8]

    • Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication. A complete, homogeneous solution is mandatory for accurate results.[13][15]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The following parameters are crucial for ensuring the signal integrals are truly quantitative.

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Pulse Angle: 30-90°. A 90° pulse provides the maximum signal, but a smaller angle can be used to shorten the required relaxation delay.

    • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A value of 30 seconds is recommended as a starting point to ensure full relaxation between pulses, preventing signal saturation which leads to underestimation.[10][16]

    • Number of Scans (NS): 16 scans. This provides an excellent signal-to-noise ratio (S/N > 150:1 is recommended) for accurate integration.[17]

    • Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.

  • Data Processing and Purity Calculation:

    • Apply standard processing to the acquired Free Induction Decay (FID): Fourier transform, automatic phase correction, and baseline correction.

    • Signal Selection:

      • For this compound, integrate the singlet corresponding to the methyl (CH₃) protons. This signal is sharp, well-resolved, and represents 3 protons (Nx = 3) .

      • For the maleic acid internal standard, integrate the singlet corresponding to the two olefinic protons. This signal represents 2 protons (Nstd = 2) .

    • Calculation: Use the previously stated formula to calculate the purity (Purity %). Average the results from the three replicate samples.

Method Validation (Trustworthiness):

To ensure the protocol is a self-validating system, its performance should be characterized according to ICH guidelines (Q2(R2)).[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (demonstrated by non-overlapping peaks).[20]

  • Linearity: Assessed by preparing samples at different concentrations to confirm a linear relationship between concentration and signal response.

  • Accuracy & Precision: Determined through replicate preparations and analysis.[21][22]

  • Robustness: Small, deliberate variations in method parameters (e.g., relaxation delay, pulse angle) are made to assess the method's reliability.[20]

Visualizing the Workflow

The qNMR process can be summarized in the following workflow diagram.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_x) weigh_is Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1H NMR Spectrum (Optimized Parameters: D1 ≥ 5*T1, NS=16) transfer->nmr process Phase & Baseline Correction nmr->process integrate Integrate Analyte (Ix) & Standard (Istd) Signals process->integrate calculate Calculate Purity Using qNMR Formula integrate->calculate result Final Purity Result (%) calculate->result

Caption: The qNMR experimental workflow from sample preparation to the final purity result.

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical methods used for purity determination, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][23][24]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal area is directly proportional to the number of nuclei. A primary method.[6]Separates components based on differential partitioning; detection based on UV absorbance. A comparative method.[24]
Analyte Standard Not required for the analyte itself. Requires a certified internal standard of a different compound.[8][16]Requires a certified reference standard of the same analyte to create a calibration curve for accurate quantification.[25]
Specificity High. Provides detailed structural information, confirming identity and purity simultaneously.[4]Good. Based on retention time. Co-eluting impurities can interfere. Peak purity analysis (e.g., with DAD) can improve specificity.[20]
Precision Excellent. Relative Standard Deviation (RSD) typically < 1%.Excellent. RSD typically < 1%.
Sensitivity Lower. Limit of Quantification (LOQ) is typically in the low milligram to high microgram range.Higher. LOQ can be in the nanogram to picogram range, making it ideal for trace impurity detection.[17]
Analysis Time Moderate. ~15-30 minutes per sample, largely dependent on the required relaxation delay.[9]Higher throughput. ~5-20 minutes per sample, amenable to autosamplers for large batches.[16]
Sample State Non-destructive. The sample can be recovered and used for other analyses.[4][6]Destructive. The sample is consumed during the analysis.[16]
Advantages Absolute quantification without analyte-specific standard, structural confirmation, non-destructive.High sensitivity, high throughput, excellent for detecting trace impurities.
Limitations Lower sensitivity, potential for signal overlap in complex mixtures, requires longer relaxation delays for accuracy.Requires an identical reference standard, co-elution issues, detector response varies between compounds.[14]

Decision Logic for Method Selection

The choice between qNMR and HPLC is often dictated by the specific analytical goal.

Method_Selection start Analytical Goal q1 Need Absolute Purity without Analyte Standard? start->q1 q2 Primary Goal is Detecting Trace Impurities (<0.1%)? q1->q2 No qnmr Use qNMR q1->qnmr Yes hplc Use HPLC q2->hplc Yes both Use Both (Orthogonal Approach) q2->both No / Need Comprehensive Profile

Caption: A decision tree for selecting an analytical method based on experimental requirements.

Conclusion

For the purity determination of this compound, quantitative NMR (qNMR) offers a distinct and powerful advantage as a primary analytical method. It provides a direct, accurate, and structurally confirming measure of purity without the prerequisite of an identical, highly purified reference standard of the analyte. The detailed protocol herein provides a robust framework for achieving reliable and reproducible results.

While techniques like HPLC offer superior sensitivity for trace impurity detection, qNMR stands as the gold standard for the absolute purity assignment of bulk material, making it an indispensable tool in pharmaceutical and chemical development.[23][25] For a comprehensive quality assessment, an orthogonal approach utilizing both qNMR for absolute purity and HPLC for impurity profiling ensures the highest level of confidence in the material's quality.

References

Efficacy Blueprint: A Comparative Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds has become a cornerstone for enhancing biological activity and optimizing pharmacokinetic profiles. The trifluoromethylpyridine backbone, in particular, has garnered significant attention due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[1][2] This guide provides a comprehensive comparative analysis of the potential efficacy of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine based on experimental data from structurally related trifluoromethyl and nitropyridine derivatives across a spectrum of biological assays. While direct efficacy data for this specific molecule is limited in publicly accessible literature, this guide synthesizes findings from analogous compounds to provide a predictive framework for researchers.

The following sections will delve into the demonstrated antibacterial, antifungal, antiviral, and anticancer activities of closely related compounds, presenting comparative data against established standards. Detailed experimental protocols are provided to ensure reproducibility and methodological transparency.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

Derivatives of trifluoromethylpyridine have shown promise as antibacterial agents, particularly against resilient Gram-positive bacteria.[3][4] The introduction of a trifluoromethyl group can significantly enhance the antibacterial potency of a molecule.[3]

Comparative Efficacy of Trifluoromethylpyridine Analogs

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative trifluoromethylpyridine nucleoside analogs against a panel of pathogenic bacteria, with amoxicillin as a reference compound.[5]

CompoundStaphylococcus aureus (MIC, µg/mL)Bacillus infantis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Stenotrophomonas maltophilia (MIC, µg/mL)
Fluorinated Pyridine Nucleoside Analog 1 1.51.34.53.8
Fluorinated Pyridine Nucleoside Analog 2 2.11.94.94.2
Fluoroaryl Derivative 1 2.51.85.54.7
Amoxicillin (Reference) 1.01.02.02.0

Data synthesized from a study on related 4-trifluoromethylpyridine nucleosides.[5]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound (e.g., this compound analog)

  • Positive control (e.g., Amoxicillin)

  • Negative control (broth only)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plates.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (i.e., inhibits bacterial growth).

dot graph "MIC_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for the Broth Microdilution MIC Assay.

Antifungal Activity: Combating Plant Pathogens

Trifluoromethylpyrimidine derivatives have demonstrated significant potential in controlling various plant pathogenic fungi.[6][7] The presence of the trifluoromethyl group is often crucial for the observed antifungal efficacy.

Comparative Efficacy of Trifluoromethylpyrimidine Analogs

The following table presents the in vitro antifungal activity (inhibition rate %) of trifluoromethyl pyrimidine derivatives against several plant pathogens, with tebuconazole as a standard fungicide.[6]

CompoundBotrytis cinerea (%)Sclerotinia sclerotiorum (%)Phomopsis sp. (%)Colletotrichum gloeosporioides (%)
Analog 5b 96.76---
Analog 5j 96.84---
Analog 5l 100---
Analog 5v -82.73--
Tebuconazole (Reference) 96.4583.3482.3469.75

Data from a study on trifluoromethyl pyrimidine derivatives bearing an amide moiety.[6]

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details the evaluation of a compound's ability to inhibit the growth of fungal mycelia.

Materials:

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Fungal culture

  • Test compound

  • Positive control (e.g., Tebuconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Incorporate the test compound at the desired concentration into the molten PDA before pouring it into Petri dishes. A solvent control plate should also be prepared.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the solidified PDA plates.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the mycelial colony of the control group and T is the average diameter of the mycelial colony of the treatment group.

Antiviral Activity: A New Frontier

The trifluoromethylpyridine scaffold has also been explored for its antiviral properties, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8][9]

Comparative Efficacy of Trifluoromethyl Pyridine Analogs against TMV

The following table showcases the in vivo anti-TMV activities of trifluoromethyl pyridine piperazine derivatives, with ningnanmycin as a commercial standard.[8]

CompoundProtective Activity (EC₅₀, µg/mL)Curative Activity (EC₅₀, µg/mL)Inactivation Activity (EC₅₀, µg/mL)
Analog A3 20.2--
Analog A16 18.4--
Analog A10 --54.5
Ningnanmycin (Reference) 50.2-38.0

Data from a study on novel trifluoromethylpyridine piperazine derivatives.[8]

Experimental Protocol: Half-Leaf Method for Anti-TMV Activity

This method is widely used to screen for antiviral activity against TMV in plants.

Materials:

  • Nicotiana tabacum L. plants

  • TMV inoculum

  • Test compound solution

  • Control solution (solvent only)

  • Carborundum (abrasive)

Procedure:

  • Select healthy tobacco plants at the 5-6 leaf stage.

  • Lightly dust the leaves with carborundum.

  • For the protective assay , spray the test compound solution onto the left side of the leaves and the control solution onto the right side. After 24 hours, inoculate the entire leaf with TMV.

  • For the curative assay , first inoculate the entire leaf with TMV. After a set period (e.g., 2 hours), apply the test compound to the left side and the control solution to the right side.

  • For the inactivation assay , mix the test compound with the TMV inoculum before applying it to the left side of the leaf, and a mixture of the control solution and TMV to the right side.

  • After 3-4 days, count the number of local lesions on each half of the leaves.

  • Calculate the inhibition rate using the formula: Inhibition rate (%) = [(C - T) / C] x 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

dot graph "Antiviral_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#34A853"];

} Workflow for different modes of antiviral screening.

Anticancer Activity: Targeting Proliferative Disorders

The pyridine scaffold is a prevalent feature in many FDA-approved drugs, and its derivatives are extensively studied for their antiproliferative activities.[10][11][12] The introduction of a trifluoromethyl group can enhance the anticancer potential of these compounds.[13][14]

Comparative Efficacy of Trifluoromethyl-Thiazolo[4,5-d]pyrimidine Analogs

The following table presents the in vitro cytotoxic activity (IC₅₀) of trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives against human cancer cell lines, with doxorubicin as a reference drug.[13]

CompoundA375 (Melanoma) (IC₅₀, µM)C32 (Amelanotic Melanoma) (IC₅₀, µM)DU145 (Prostate Cancer) (IC₅₀, µM)MCF-7 (Breast Cancer) (IC₅₀, µM)
Analog 3b < 50< 50> 100> 100
Doxorubicin (Reference) 0.1-10.1-10.1-10.1-1

Data from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[13]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot graph "MTT_Assay_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];

} Principle of the MTT Cell Viability Assay.

Conclusion

This guide provides a structured overview of the potential biological activities of this compound by drawing comparisons with structurally similar compounds. The collective evidence suggests that this molecule could exhibit promising antibacterial, antifungal, antiviral, and anticancer properties. The trifluoromethyl group is a well-established bioisostere that can enhance efficacy, while the nitropyridine core is also a known pharmacophore. The detailed protocols and comparative data herein serve as a valuable resource for researchers initiating investigations into this and related chemical entities. It is imperative to underscore that the presented data is based on analogous structures, and direct experimental validation of this compound is essential to ascertain its specific biological profile.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and a commitment to environmental responsibility. This guide provides a detailed, procedural framework for the safe disposal of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine (CAS No. 944317-53-7), a halogenated nitroaromatic compound.[1][2]

Our objective is to move beyond a simple checklist and provide you, our fellow scientists and researchers, with the causal understanding behind these critical procedures. By understanding the "why," we can ensure that these protocols are not just followed, but are implemented with precision and foresight, creating a self-validating system of safety within your laboratory.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a pyridine ring substituted with a nitro group and a trifluoromethyl group—places it firmly within the category of halogenated, nitrated organic compounds. The guidance herein is therefore grounded in the established, rigorous protocols for this chemical class.

Part 1: Hazard Assessment and Risk Mitigation

Before any disposal protocol can be initiated, a thorough understanding of the potential hazards is paramount. The structure of this compound suggests several key risk factors based on analogous compounds.

  • Irritation: Like many nitroaromatic and fluorinated compounds, it is expected to be an irritant to the eyes, skin, and respiratory system.[3][4]

  • Toxicity: The presence of the nitro group and the trifluoromethyl group increases its potential toxicity. Pyridine derivatives themselves can pose risks to the liver and kidneys.

  • Hazardous Combustion Products: In the event of a fire or improper incineration, this compound can decompose to release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound, from initial use to final waste disposal, is the correct implementation of Personal Protective Equipment.

PPE ItemSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste and potential vapors that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).Prevents skin contact, which can lead to irritation and absorption of the chemical. Always check manufacturer glove compatibility charts.
Protective Clothing A chemically resistant lab coat, fully buttoned, and closed-toe shoes. An apron may be used for added protection.Minimizes the risk of skin exposure from spills or splashes.
Respiratory Protection All handling of waste should occur in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.

Part 2: The Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. This is the single most important factor in determining its disposal pathway. Mixing halogenated and non-halogenated waste streams must be strictly avoided, as this can lead to improper disposal and significantly increased costs.[5][6]

Step 1: Waste Segregation at the Source

Proper disposal begins the moment the chemical is deemed waste.

  • Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard warnings (e.g., "Toxic," "Irritant").

  • Halogenated Waste Stream: This container is now part of your HALOGENATED ORGANIC WASTE stream. Do not mix with non-halogenated solvents like acetone, methanol, or hexanes.[6][7]

Step 2: Waste Collection and Accumulation
  • Liquid Waste: Carefully transfer any unused liquid or solutions containing the compound into the designated halogenated waste container using a funnel.

  • Solid Waste (Contaminated Debris): Any materials contaminated with the compound (e.g., pipette tips, gloves, weighing papers) should be collected in a separate, clearly labeled solid waste bag or container, also designated as halogenated waste.

  • Storage: Keep the waste container tightly closed when not in use. Store it in a cool, dry, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and acids.

Step 3: Final Disposal - The Generator's Responsibility

As the generator of the waste, you are legally responsible for it from "cradle to grave." This involves classifying the waste according to regulatory standards and arranging for its transport and disposal by a licensed hazardous waste management company.

  • Waste Characterization (EPA Classification): Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly characterized. While a specific EPA waste code for this compound is not listed, it must be evaluated for the characteristics of hazardous waste (Ignitability, Corrosivity, Reactivity, and Toxicity) as defined in 40 CFR 262.11.

    • Given its chemical structure, it will most certainly be classified as Toxic Waste . Pyridine itself is listed under waste code D038 if it meets the toxicity characteristic, and spent non-halogenated solvent mixtures containing pyridine are listed as F005 .[8] However, as this compound is halogenated, these codes may not directly apply. The crucial step is to declare it as a halogenated organic compound on the waste manifest.

  • Engage a Professional Disposal Service: Do not attempt to dispose of this chemical yourself. Contract with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. Provide them with a full and accurate description of the waste.

  • Recommended Disposal Method: High-Temperature Incineration: The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9][10]

The Critical Role of Incineration Temperature

The "trifluoromethyl" group in the compound's name signifies the presence of fluorine, a halogen. The carbon-fluorine bond is exceptionally strong, requiring significant energy for complete destruction.

  • Regulatory Requirement: For hazardous waste containing more than 1% halogenated organic substances, regulations mandate an incineration temperature of at least 1100°C with a residence time of two seconds.[10][11][12]

  • Scientific Rationale: This high temperature is essential to ensure the complete breakdown of the halogenated molecules. Insufficient temperatures can lead to incomplete combustion and the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[9][11]

Part 3: Workflow Visualization and Emergency Procedures

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been developed.

G cluster_0 Step 1: At the Bench cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Generation of Waste (Unused Reagent / Contaminated Items) B Identify as HALOGENATED WASTE A->B Is the waste halogenated? (Contains F, Cl, Br, I) C Segregate into a dedicated, labeled container B->C YES D Store container in a secure, ventilated secondary containment area C->D E Keep container closed. Do not mix with other waste streams. D->E F Characterize Waste (per 40 CFR 262.11) E->F G Arrange for pickup by EHS or Certified Vendor F->G H Transport to a licensed Hazardous Waste Facility G->H I High-Temperature Incineration (>= 1100°C) H->I J Disposal Complete

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If trained and safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. All cleanup materials must be disposed of as halogenated hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

  • Report: Report the incident to your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.